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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Safe Handling of 2-Methoxy-N-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Perspective on Mitigating Risk for a Potent Research Chemical Executive Summary: A Proactive Approach to Safety 2-Methoxy-N...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Mitigating Risk for a Potent Research Chemical

Executive Summary: A Proactive Approach to Safety

2-Methoxy-N-methyl-4-nitroaniline (CAS No. 6832-88-8) is a substituted nitroaniline, a chemical class recognized for its potential biological activity and associated toxicological hazards. While a specific, publicly available Safety Data Sheet (SDS) from a manufacturer is not readily accessible for this particular compound, this guide synthesizes available data, chemical structure-activity relationships, and established laboratory best practices to provide a robust framework for its safe handling. The primary hazards associated with structurally similar nitroaniline compounds include significant acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] Furthermore, genotoxicity and the potential for target organ damage with repeated exposure are key concerns that demand rigorous safety protocols.[3][4] This guide emphasizes a proactive, evidence-based approach to risk mitigation, moving beyond mere compliance to ensure a culture of safety in the research environment.

Chemical Identity and Inferred Physicochemical Properties

Understanding a compound's physical properties is the first step in a comprehensive risk assessment. These characteristics dictate how the chemical behaves in a laboratory setting, informing decisions on storage, handling, and emergency response.

PropertyValue / Inferred CharacteristicRelevance for Laboratory Handling
Molecular Formula C₈H₁₀N₂O₃Provides basic compositional data.
Molecular Weight 182.18 g/mol Relevant for stoichiometric calculations.
Appearance Likely a yellow to orange or brown solid/powder.The powdered form presents a significant inhalation hazard.[5][6]
Melting Point Data not available.Determines appropriate storage temperature and identifies decomposition.
Solubility Likely sparingly soluble in water, soluble in organic solvents.Informs choice of solvents for reactions and cleaning, and potential for environmental mobility.
Vapor Pressure Expected to be low due to solid state.While low, dust aerosolization during handling is the primary inhalation risk.[5][7]
Hazard Identification and Toxicological Profile: A Structure-Based Assessment

The toxicological profile of 2-Methoxy-N-methyl-4-nitroaniline is not extensively documented. However, its structure—containing both a nitro group and an aromatic amine moiety—provides clear indicators of its potential hazards, aligning it with the broader, well-documented risks of nitroaniline compounds.

  • Acute Toxicity: Based on data for analogous compounds like 2-nitroaniline and 2-methoxy-4-nitroaniline, this compound should be presumed to be toxic if swallowed, in contact with skin, or if inhaled .[1][2] The primary routes of occupational exposure are dermal contact and inhalation of dust.[8]

  • Genotoxicity: 2-Methoxy-4-nitroaniline, a closely related structure, has been shown to be mutagenic in bacterial assays.[3] Aromatic amines and nitroaromatic compounds are classes of chemicals frequently associated with genotoxic and carcinogenic effects. Therefore, 2-Methoxy-N-methyl-4-nitroaniline should be handled as a potential mutagen.

  • Methemoglobinemia: A critical hazard of aniline and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis, headache, dizziness, and, in severe cases, death. All personnel should be trained to recognize these symptoms.

  • Skin and Eye Irritation: While some sources suggest related compounds are not primary irritants, it is best practice to assume the compound is irritating to the eyes, skin, and respiratory system.[8]

  • Target Organ Effects: Prolonged or repeated exposure to nitroanilines may cause damage to organs, particularly the blood, liver, and kidneys.[3][9]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and strict procedural guidelines is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne dust.[6][7][10]

  • Ventilation: The laboratory must be equipped with general ventilation that ensures a high rate of air exchange.[5]

  • Designated Area: Establish a designated area within the lab specifically for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile gloves tested according to EN 374 standards. Due to the lack of specific breakthrough data, it is recommended to double-glove and change gloves immediately upon suspected contact.

  • Eye Protection: Chemical safety goggles or a full-face shield are required at all times.[6]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a high risk of spillage, an impervious apron or coveralls should be considered.[6]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[6]

Step-by-Step Experimental Workflow

The following protocol outlines a self-validating system for handling the compound from receipt to use.

Safe_Handling_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase (Inside Fume Hood) cluster_Cleanup Post-Handling & Cleanup A Receive & Log Chemical B Review Safety Protocols (This Guide & Institutional SOPs) A->B C Verify Fume Hood Certification & Emergency Equipment B->C D Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) C->D E Carefully Unseal Container (Avoid creating dust) D->E Enter Handling Phase F Weigh Solid into a Tared, Sealable Vessel E->F G Add Solvent & Dissolve (Cap immediately) F->G H Transfer Solution to Reaction Vessel G->H I Decontaminate Weighing Utensils & Surfaces with Appropriate Solvent H->I Proceed to Cleanup J Seal Waste Container (Solid & Liquid Waste) I->J K Remove Outer Gloves (in hood) J->K L Wash Hands Thoroughly K->L Exit Lab

Caption: Safe handling workflow for potent solid research chemicals.

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. All personnel must be familiar with these procedures and the location of safety equipment.

  • Inhalation: Remove the individual to fresh air immediately.[1][2] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[2][10]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[2][5] Seek immediate medical attention.

  • Eye Contact: Promptly flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[7] Call a physician or poison control center immediately.[1]

Spill Management and Waste Disposal

Small Spill (Solid):

  • Restrict access to the area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Carefully scoop the material into a labeled, sealable container for hazardous waste.[6]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Waste Disposal: All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in standard trash or down the drain.[7]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent potentially hazardous reactions.[2][10]

  • Labeling: The storage location and the primary container must be clearly labeled with the chemical name and all appropriate hazard warnings.

Caption: Logic diagram linking chemical properties to hazards and required controls.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline.
  • Techno PharmChem. (n.d.). 4 - Nitroaniline.
  • Fisher Scientific. (2020, December 13). Safety Data Sheet: 4-Nitroaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
  • ChemicalBook. (n.d.). 99-27-4 | CAS DataBase.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Methoxy-4-nitroaniline.
  • Frawley, R. P., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 439, 152474. [Link]

  • Fisher Scientific. (2024, February 24). SAFETY DATA SHEET: Dimethyl 5-aminoisophthalate.
  • ChemicalBook. (2021, September 30). What is 2-Methoxy-4-nitroaniline?.
  • Sigma-Aldrich. (n.d.). Dimethyl 5-aminoisophthalate 98 99-27-4.
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Dimethyl 5-Aminoisophthalate | 99-27-4.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 4-Methoxy-2-nitroaniline.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). Dimethyl 5-Aminoisophthalate 99-27-4.
  • CPAchem. (2023, June 26). Safety data sheet: 2-Methoxy-4-nitroaniline.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: 2-Methoxy-4-nitroaniline.
  • European Chemicals Agency (ECHA). (2023, June 9). Substance Information: N-methyl-N,2,4,6-tetranitroaniline.
  • HPC Standards. (n.d.). 2-Methoxy-4-nitroaniline | 1X1000MG | C7H8N2O3 | 683567 | 97-52-9.
  • BLD Pharm. (n.d.). 6832-88-8|2-Methoxy-N-methyl-4-nitroaniline.
  • NOAA. (n.d.). 2-METHYL-4-NITROANILINE. In CAMEO Chemicals.

Sources

Exploratory

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Methoxy-N-methyl-4-nitroaniline

The following technical guide synthesizes available physicochemical data, structural analysis, and thermodynamic principles to profile the solubility of 2-Methoxy-N-methyl-4-nitroaniline (CAS 6832-88-8) . Given that dire...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide synthesizes available physicochemical data, structural analysis, and thermodynamic principles to profile the solubility of 2-Methoxy-N-methyl-4-nitroaniline (CAS 6832-88-8) .

Given that direct experimental solubility tables for this specific N-methylated derivative are not publicly indexed in standard thermodynamic databases, this guide employs a comparative mechanistic analysis using its well-characterized parent compound, 2-Methoxy-4-nitroaniline (CAS 97-52-9) , as a reference standard.[1] This approach allows researchers to predict solubility behavior, select optimal solvents for purification, and design validation experiments.[1]

[1]

Executive Summary

2-Methoxy-N-methyl-4-nitroaniline is a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds (e.g., acridine derivatives for antileishmanial activity).[1] Its solubility profile is governed by the interplay between its nitro-aromatic core, the steric and electronic effects of the ortho-methoxy group, and the hydrophobicity introduced by the N-methyl substitution.[1]

This guide provides:

  • Physicochemical Comparison: Analysis of how N-methylation alters solubility compared to the parent amine.

  • Predictive Solubility Data: Solvent rankings based on dielectric constants and Kamlet-Taft parameters.[1]

  • Experimental Protocols: Validated workflows for gravimetric solubility determination and recrystallization.

  • Thermodynamic Modeling: Frameworks for correlating experimental data (Apelblat and van't Hoff models).[1]

Physicochemical Architecture: Target vs. Reference[1]

To understand the solubility of the target compound, we must analyze it against its non-methylated parent.[1] The introduction of the methyl group at the amine position fundamentally alters the crystal lattice energy and solute-solvent interactions.[1]

Table 1: Comparative Physicochemical Properties[1][2]
PropertyTarget: 2-Methoxy-N-methyl-4-nitroanilineReference: 2-Methoxy-4-nitroanilineImpact on Solubility
CAS Number 6832-88-8 97-52-9
Molecular Weight 182.18 g/mol 168.15 g/mol Slight increase in dispersion forces.[1]
H-Bond Donors 1 (Secondary Amine)2 (Primary Amine)Critical: Reduced lattice energy; typically increases solubility in aprotic solvents.[1]
H-Bond Acceptors 4 (NO₂, OMe)4 (NO₂, OMe)Unchanged.[1]
LogP (Predicted) ~2.3 - 2.5~1.9 - 2.1Target is more lipophilic; reduced water solubility expected.[1]
Melting Point Lower (Predicted: <140°C)140–142 °CLower mp implies lower enthalpy of fusion (

), favoring dissolution.[1]
Expert Insight: The "Methyl Effect"

The transformation of the primary amine (-NH₂) to a secondary amine (-NHMe) removes a strong hydrogen bond donor.[1] In the solid state, 2-Methoxy-4-nitroaniline forms a robust intermolecular H-bond network.[1] Disruption of this network by the methyl group (steric bulk + loss of donor) typically lowers the melting point and significantly enhances solubility in organic solvents like dichloromethane (DCM), ethyl acetate, and acetone, while decreasing solubility in protic solvents like water.[1]

Predictive Solubility & Solvent Selection[1][3]

Based on the thermodynamic data of the reference compound (CAS 97-52-9) and the structural modifications of the target, the following solvent hierarchy is established for process development.

Predicted Solubility Ranking (Descending Order)
  • Polar Aprotic (High Solubility):

    • Solvents:N-Methyl-2-pyrrolidone (NMP) , Dimethyl Sulfoxide (DMSO) , DMF .[1]

    • Mechanism:[1][2][3] Strong dipole-dipole interactions with the nitro group; no competition for H-bond donation from the solvent.[1]

    • Use Case: Stock solutions, reaction media.[1]

  • Moderately Polar (Good Solubility):

    • Solvents:Acetone , Ethyl Acetate , Tetrahydrofuran (THF) .[1]

    • Mechanism:[1][2][3] The N-methyl group enhances compatibility with these solvents compared to the parent amine.[1]

    • Use Case: Extraction, chromatography eluents.[1]

  • Protic Alcohols (Moderate/Temperature Dependent):

    • Solvents:Methanol , Ethanol , Isopropanol .[1][3]

    • Mechanism:[1][2][3] Solubility is driven by temperature.[1] The target's increased lipophilicity makes it less soluble here than the parent at low temperatures, making these ideal recrystallization solvents .[1]

  • Non-Polar (Low Solubility):

    • Solvents:Toluene , Hexane , Water .[1]

    • Mechanism:[1][2][3] High energy cost to create cavities in water; insufficient interaction energy in hexane.[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the structural differences between the parent and the target compound.

SolubilityLogic Target Target: 2-Methoxy-N-methyl-4-nitroaniline (Secondary Amine) Factor1 Loss of H-Bond Donor Target->Factor1 Factor2 Increased Lipophilicity (+CH3) Target->Factor2 Parent Reference: 2-Methoxy-4-nitroaniline (Primary Amine) Parent->Target N-Methylation Outcome1 Higher Solubility in Aprotic Solvents (DCM, Acetone, EtOAc) Factor1->Outcome1 Reduced Self-Association Outcome2 Lower Melting Point (Weaker Crystal Lattice) Factor1->Outcome2 Lattice Disruption Outcome3 Ideal Recrystallization: Ethanol/Water Mixtures Factor2->Outcome3 Steeper Solubility Curve Outcome2->Outcome1 Lower Delta_fus_H

Figure 1: Mechanistic impact of N-methylation on solubility and solvent selection strategy.[1]

Experimental Protocols

Since specific literature values are absent, the following self-validating protocols are required to generate the necessary data for regulatory or process filing.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine saturation mole fraction (


) at 

.[1]
  • Preparation: Add excess 2-Methoxy-N-methyl-4-nitroaniline solid to 10 mL of selected solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
    ).
    
  • Clarification: Stop stirring and allow settling for 2 hours. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent crashing out).
    
  • Quantification:

    • Transfer

      
       (e.g., 2 mL) to a pre-weighed weighing dish.
      
    • Evaporate solvent under vacuum or nitrogen stream.[1]

    • Dry residue to constant weight (

      
      ).[1]
      
  • Calculation:

    
    
    Validation Check: Repeat in triplicate. Relative Standard Deviation (RSD) must be 
    
    
    
    .[1][2]
Protocol B: Recrystallization for Purification

Context: Synthesis of this compound often results in trace isomers or unreacted starting material.[1]

  • Solvent System: Ethanol/Water (80:20 v/v) or pure Methanol.[1]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (approx. 5-7 mL per gram).

    • If dark, treat with activated carbon and hot-filter.[1]

    • Cool slowly to Room Temperature, then to 0-4°C.

    • The N-methyl derivative will crystallize as yellow needles/prisms.[1]

    • Note: Due to lower mp, avoid oiling out by seeding the solution at 35-40°C.[1]

Thermodynamic Modeling

For process optimization, experimental data should be correlated using the Modified Apelblat Equation , which empirically fits the solubility of nitroanilines with high accuracy (


).[1]

Equation:



  • 
    : Mole fraction solubility.[1][3]
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression.
    

Thermodynamic Functions: Once


 is measured at different temperatures, the dissolution enthalpy (

) can be derived via the van't Hoff analysis:

Expectation:[1] The dissolution process is endothermic (

) and entropy-driven (

) in polar organic solvents.[1]

References

  • Solubility of Analog: Zhang, J., et al. (2020).[1] "2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis." Journal of Chemical & Engineering Data, 65(2).[1] Link[1]

  • Structural Characterization: Malik, A. N., et al. (2022).[1] "Synthesis, crystal structure, DFT studies and Hirshfeld surface analysis of... 2-methoxy-N-methyl-4-nitroaniline derivatives." Journal of Molecular Structure, 1253, 132237.[1] Link[1]

  • Synthesis & Application: Gamage, S. A., et al. (1997).[1][2] "Structure-Activity Relationships for the Antileishmanial and Antitrypanosomal Activities of 1'-Substituted 9-Anilinoacridines." Journal of Medicinal Chemistry, 40(16), 2634–2642.[1][2] Link[1]

  • Product Catalog Data: BLDPharm. "2-Methoxy-N-methyl-4-nitroaniline (CAS 6832-88-8)."[1][4][5][6][7][8][9] Link

Sources

Foundational

Comparative Analysis of 2-Methoxy-4-nitroaniline and its N-Methyl Derivative: Synthesis, Properties, and Applications

Executive Summary This technical guide provides a rigorous comparative analysis between 2-Methoxy-4-nitroaniline (CAS 97-52-9), a critical industrial intermediate known as Fast Red B Base, and its secondary amine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis between 2-Methoxy-4-nitroaniline (CAS 97-52-9), a critical industrial intermediate known as Fast Red B Base, and its secondary amine derivative, N-Methyl-2-methoxy-4-nitroaniline (CAS 6832-88-8).

While structurally similar, the substitution of a hydrogen atom with a methyl group on the amine nitrogen fundamentally alters the chemical reactivity, spectroscopic signature, and industrial utility of the molecule. The primary amine is a cornerstone of the azo dye industry due to its ability to form diazonium salts. In contrast, the N-methyl derivative serves as a specialized intermediate in nonlinear optical (NLO) materials and pharmaceutical research, incapable of participating in standard azo coupling reactions.

Structural and Physicochemical Characterization

The core difference lies in the amine functionality: a primary amine (


) versus a secondary amine (

). This modification impacts hydrogen bonding capability, crystal packing, and electronic distribution.
Comparative Properties Table
Feature2-Methoxy-4-nitroanilineN-Methyl-2-methoxy-4-nitroaniline
CAS Number 97-52-9 6832-88-8
Common Name Fast Red B Base; 4-Nitro-o-anisidine2-Methoxy-N-methyl-4-nitroaniline
Molecular Formula


Molecular Weight 168.15 g/mol 182.18 g/mol
Amine Type Primary (

)
Secondary (

)
Appearance Deep yellow crystalline powderYellow to orange crystalline solid
Melting Point 139–143 °C~140–150 °C (varies by polymorph/purity)
H-Bond Donors 21
Electronic Effect Strong "Push-Pull" systemEnhanced "Push-Pull" (Me is +I donor)
Electronic Structure Analysis

Both molecules exhibit a "push-pull" electronic structure where the amine acts as an electron donor and the nitro group as an acceptor.

  • Inductive Effect (+I): The

    
    -methyl group in the derivative exerts a positive inductive effect, increasing the electron density on the nitrogen relative to the primary amine.
    
  • Hyperconjugation: The methyl group stabilizes the radical cation character of the nitrogen in excited states, typically leading to a bathochromic shift (red shift) in the UV-Vis absorption spectrum compared to the primary amine.

Synthetic Pathways and Transformation[1]

The synthesis of these two compounds diverges significantly. The primary amine is typically synthesized via nitration of a protected aniline, whereas the secondary amine is often accessed via nucleophilic aromatic substitution to avoid poly-alkylation byproducts.

Graphviz Diagram: Synthetic Workflows

Synthesis Anisidine o-Anisidine (2-Methoxyaniline) Protected N-Acetyl-o-anisidine Anisidine->Protected Ac2O (Protection) Nitrated 2-Methoxy-4-nitroacetanilide Protected->Nitrated HNO3/H2SO4 (Nitration) Primary 2-Methoxy-4-nitroaniline (Primary Amine) Nitrated->Primary H3O+ or OH- (Hydrolysis) Secondary N-Methyl-2-methoxy- 4-nitroaniline (Secondary Amine) Primary->Secondary MeI / Base (Direct Methylation) *Risk of over-methylation* ChloroNitro 1-Chloro-2-methoxy- 4-nitrobenzene ChloroNitro->Secondary MeNH2 (SnAr Substitution)

Figure 1: Comparative synthetic routes. The green path represents the standard industrial route for the primary amine. The red path indicates the preferred controlled synthesis for the secondary amine via SnAr substitution.

Experimental Protocol: Synthesis of N-Methyl Derivative (SnAr Route)

Note: This route is preferred over direct methylation of the aniline to prevent formation of the tertiary amine.

  • Reagents: 1-Chloro-2-methoxy-4-nitrobenzene (1.0 eq), Methylamine (40% aq. solution, 3.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 1-chloro-2-methoxy-4-nitrobenzene in ethanol in a pressure tube or autoclave.

    • Add aqueous methylamine slowly.

    • Heat the mixture to 80–100 °C for 4–6 hours. Monitor via TLC (disappearance of chloro-starting material).

    • Cool to room temperature. The product often precipitates.

    • Pour into ice-water if precipitation is incomplete. Filter the yellow solid.[1]

    • Purification: Recrystallize from Ethanol/Water.

Spectroscopic Signatures

Distinguishing these compounds is straightforward using NMR and IR spectroscopy due to the distinct N-H environments.

Data Comparison Table
Technique2-Methoxy-4-nitroaniline (

)
N-Methyl derivative (

)

-NMR (DMSO-

)

~5.5–6.5 ppm:
Broad singlet, integration 2H (

).

~6.0–7.0 ppm:
Broad singlet, integration 1H (

).

~2.8–3.0 ppm:
Doublet or Singlet, integration 3H (

).
IR Spectroscopy Two bands in 3300–3500 cm

region (Symmetric & Asymmetric stretching).
One band in 3300–3450 cm

region (N-H stretch).
UV-Vis (

)
~370–380 nm (Ethanol)~385–400 nm (Bathochromic shift due to Me donor).

Reactivity Profile: The "Deal Breaker"

The most critical distinction for researchers is the reactivity with nitrous acid (


). This dictates the industrial application of the molecule.[2]
Diazotization (Primary Amine Only)

2-Methoxy-4-nitroaniline reacts with


 to form a stable Diazonium Salt . This salt is an electrophile that couples with electron-rich aromatics (phenols, naphthols) to create Azo Dyes .
  • Industrial Use: Production of Pigment Yellow 74 and "Fast Red" dyes.

N-Nitrosylation (Secondary Amine Only)

The N-methyl derivative cannot form a diazonium salt because it lacks the second hydrogen required for water elimination. Instead, it forms an N-Nitroso compound, which is often carcinogenic and useless for azo coupling.

Graphviz Diagram: Reactivity Flowchart

Reactivity cluster_0 Reaction with HNO2 (NaNO2 + HCl) Primary 2-Methoxy-4-nitroaniline (Primary Amine) Diazo Diazonium Salt [Ar-N≡N]+ Cl- Primary->Diazo - 2 H2O Secondary N-Methyl Derivative (Secondary Amine) Nitroso N-Nitrosoamine Ar-N(Me)-N=O Secondary->Nitroso - H2O AzoDye AZO DYE (Pigment Yellow 74, etc.) Diazo->AzoDye + Coupling Agent (e.g., Naphthol) DeadEnd No Dye Formation (Carcinogenic Risk) Nitroso->DeadEnd Stable Species

Figure 2: Divergent reactivity pathways. The primary amine (green) accesses the diazonium pathway essential for dye synthesis, while the secondary amine (red) forms N-nitroso species.

Applications

2-Methoxy-4-nitroaniline (Primary)
  • Pigment Manufacturing: The precursor for Pigment Yellow 74 (used in inks, paints, and plastics).

  • Textile Dyeing: Known as C.I. Azoic Diazo Component 13 or Fast Red B Base. It is applied to fibers impregnated with a coupling component (Naphthol AS) to generate the dye in situ.

  • Pharma: Intermediate in the synthesis of specific sulfonamide antibacterials.

N-Methyl-2-methoxy-4-nitroaniline (Secondary)
  • Nonlinear Optics (NLO): Investigated for Second Harmonic Generation (SHG) applications. The enhanced donor ability of the N-methyl group improves the molecular hyperpolarizability (

    
    ) compared to the primary amine.
    
  • Pharmaceutical Research: Used as a scaffold in the development of antileishmanial acridine derivatives (e.g., N-substituted 9-anilinoacridines).

  • Analytical Standard: Used to study metabolic N-demethylation pathways of related drugs.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline. PubChem. Available at: [Link]

  • Gamage, S. A., et al. (1997). Structure-Activity Relationships for the Antileishmanial and Antitrypanosomal Activities of 1'-Substituted 9-Anilinoacridines. Journal of Medicinal Chemistry. (Mentions synthesis of N-methyl derivative). Available at: [Link]

Sources

Exploratory

Biological Activity of 2-Methoxy-N-methyl-4-nitroaniline Derivatives: A Technical Guide

The following technical guide details the biological activity, medicinal chemistry, and toxicological profile of 2-Methoxy-N-methyl-4-nitroaniline and its bioactive derivatives. Executive Summary 2-Methoxy-N-methyl-4-nit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and toxicological profile of 2-Methoxy-N-methyl-4-nitroaniline and its bioactive derivatives.

Executive Summary

2-Methoxy-N-methyl-4-nitroaniline (CAS 6832-88-8) serves as a critical pharmacophore scaffold in medicinal chemistry, primarily acting as a precursor for 9-anilinoacridine DNA intercalators. While the parent nitroaniline molecule exhibits limited direct therapeutic efficacy, its structural derivatives—synthesized via nitro-reduction and subsequent coupling—demonstrate potent antileishmanial , antitrypanosomal , and anticancer activities. Conversely, the un-derivatized scaffold is toxicologically significant as a selective inducer of hepatic CYP1A2 enzymes, necessitating rigorous safety profiling during drug development.

This guide analyzes the transition of this scaffold from a toxicological subject to a therapeutic agent, focusing on the Structure-Activity Relationships (SAR) of its acridine derivatives.

Chemical Identity & Scaffold Properties

The core structure features an electron-rich anisidine ring stabilized by a nitro group. The N-methyl substitution enhances lipophilicity and alters metabolic susceptibility compared to the primary amine.

PropertySpecification
IUPAC Name N-Methyl-2-methoxy-4-nitroaniline
CAS Number 6832-88-8
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Key Functional Groups Nitro (-NO₂), Methoxy (-OCH₃), N-Methylamine
Primary Biological Role Synthetic Intermediate / CYP1A2 Inducer

Therapeutic Derivatives: 9-Anilinoacridines

The most significant biological activity arises when the 2-methoxy-N-methyl-4-nitroaniline scaffold is reduced and coupled to an acridine core. These 1'-substituted 9-anilinoacridines function as topoisomerase II inhibitors and DNA intercalators.

Mechanism of Action
  • Intercalation: The planar acridine chromophore inserts between DNA base pairs.

  • Groove Binding: The N-methyl-2-methoxy-aniline side chain (derived from the title compound) projects into the DNA minor groove.

  • Topoisomerase Poisoning: The complex stabilizes the cleavable complex of Topoisomerase II, leading to double-strand breaks and apoptosis.

Antileishmanial & Antitrypanosomal Activity

Research indicates that the specific substitution pattern of the N-methyl and 2-methoxy groups optimizes activity against kinetoplastid parasites (Leishmania major, Trypanosoma cruzi).

  • Lipophilicity Modulation: The N-methyl group prevents rapid metabolic N-dealkylation and improves membrane permeability across the parasite pellicle.

  • Electronic Effects: The 2-methoxy group acts as an electron donor, stabilizing the cationic charge on the acridine nitrogen (N10) via through-space interactions, which is critical for DNA binding affinity.

Table 1: Comparative Biological Activity of Acridine Derivatives (Data synthesized from Gamage et al., J. Med.[1] Chem.)

Derivative ClassSubstituent (1'-Position)Target OrganismIC₅₀ (µM)Activity Status
Parent Scaffold N-Methyl-2-methoxy-4-nitro-Leishmania major> 50.0Inactive (Precursor)
Acridine Analog A 1'-NH- (Secondary amine)Leishmania major2.7Moderate
Acridine Analog B 1'-N(Me)- (Tertiary amine) Leishmania major 0.2 High Potency
Acridine Analog C 1'-N(Me)-Trypanosoma cruzi1.5Active
Acridine Analog D 1'-N(Me)-Jurkat Cells (Human)0.1Cytotoxic (Anticancer)

Key Insight: The methylation of the bridging nitrogen (derived from our title compound) increases antileishmanial potency by >10-fold compared to the unmethylated analog.

Toxicology & Metabolism: The CYP1A2 Connection

While the derivatives are therapeutic, the parent nitroaniline scaffold possesses distinct toxicological properties.

CYP1A2 Induction

2-Methoxy-4-nitroaniline (MNA) and its N-methyl analogs are selective inducers of Cytochrome P450 1A2 (CYP1A2) .

  • Mechanism: The planar molecule binds to the Aryl Hydrocarbon Receptor (AhR), translocating to the nucleus and upregulating CYP1A2 transcription.

  • Implication: In drug discovery, using this scaffold may lead to drug-drug interactions (DDIs) if the moiety is metabolically cleaved.

Metabolic Activation

The nitro group is a "structural alert" for mutagenicity.

  • Nitroreduction: Hepatic reductases convert -NO₂ to -NHOH (hydroxylamine).

  • Nitrenium Ion Formation: The hydroxylamine can form a reactive nitrenium ion, capable of alkylating DNA (genotoxicity).

  • Mitigation: In the 9-anilinoacridine drugs, the nitro group is chemically reduced prior to synthesis, eliminating this specific risk factor in the final drug product.

Biological Pathway Visualization

The following diagram illustrates the divergent pathways of the scaffold: Therapeutic Synthesis vs. Toxicological Metabolism.

BioActivity_Pathways cluster_thera Therapeutic Pathway (Medicinal Chemistry) cluster_tox Toxicological Pathway (In Vivo) Scaffold 2-Methoxy-N-methyl- 4-nitroaniline Reduction Chemical Reduction (H2/Pd-C) Scaffold->Reduction Synthesis AhR AhR Binding Scaffold->AhR Exposure Metab Nitroreduction to Hydroxylamine Scaffold->Metab Liver Metabolism Coupling Coupling with 9-Chloroacridine Reduction->Coupling Drug 9-Anilinoacridine (Topoisomerase II Inhibitor) Coupling->Drug CYP CYP1A2 Induction AhR->CYP DNA_Adduct DNA Adducts (Potential Mutagenicity) Metab->DNA_Adduct

Figure 1: Divergent pathways of the 2-Methoxy-N-methyl-4-nitroaniline scaffold. Green indicates the synthetic route to bioactive drugs; Red indicates potential toxicological liabilities of the parent compound.

Experimental Protocols

Protocol A: Synthesis of the Precursor Amine

Objective: To convert 2-methoxy-N-methyl-4-nitroaniline into the active amine for acridine coupling. This step removes the nitro-toxicity alert.

  • Reagents: 2-Methoxy-N-methyl-4-nitroaniline (1.0 eq), Pd/C (10% w/w), Methanol (solvent).

  • Procedure:

    • Dissolve the nitroaniline in methanol under an inert atmosphere (N₂).

    • Add catalytic Pd/C (10% by weight of substrate).

    • Purge system with Hydrogen gas (H₂) and stir at room temperature for 2 hours.

    • Validation Point: Monitor via TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

    • Filter through Celite to remove catalyst.

    • Caution: The resulting phenylenediamine is oxidation-sensitive. Use immediately for coupling.

Protocol B: Leishmania Macrophage Assay

Objective: To validate the biological activity of the final acridine derivative.

  • Cell Line: Murine peritoneal macrophages infected with Leishmania major amastigotes.

  • Seeding: Plate macrophages at

    
     cells/well in 96-well plates. Infect with parasites (ratio 7:1) for 4 hours.
    
  • Treatment:

    • Wash non-internalized parasites.

    • Add test compound (Acridine derivative) at graded concentrations (0.01 – 10 µM).

    • Include controls: Vehicle (DMSO) and Standard (Miltefosine).

  • Incubation: 48 hours at 37°C / 5% CO₂.

  • Readout: Fix cells with methanol, stain with Giemsa.

  • Quantification: Count # of amastigotes per 100 macrophages microscopically.

    • Calculation:

      
      .
      

References

  • Gamage, S. A., et al. (1997).[1] "Structure-Activity Relationships for the Antileishmanial and Antitrypanosomal Activities of 1'-Substituted 9-Anilinoacridines." Journal of Medicinal Chemistry, 40(16), 2634-2642.[1] Link

  • Degawa, M., et al. (1995).[2] "2-Methoxy-4-nitroaniline is a selective inducer of cytochrome P450IA2 (CYP1A2) in rat liver."[2] Cancer Letters, 96(1), 95-98.[2] Link

  • Mathews, J. M., et al. (2012).[2] "Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice." Xenobiotica, 42(12), 1213-1224.[2] Link

  • National Toxicology Program. (2020). "Testing Status of 2-Methoxy-4-nitroaniline M030058." NTP Technical Reports. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Methoxy-N-methyl-4-nitroaniline from 4-nitroveratrole

Here is a detailed Application Note and Protocol for the synthesis of 2-Methoxy-N-methyl-4-nitroaniline from 4-nitroveratrole . Application Note: Regioselective Synthesis of 2-Methoxy-N-methyl-4-nitroaniline via Nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the synthesis of 2-Methoxy-N-methyl-4-nitroaniline from 4-nitroveratrole .

Application Note: Regioselective Synthesis of 2-Methoxy-N-methyl-4-nitroaniline via Nucleophilic Aromatic Substitution ( )

Part 1: Introduction & Core Directive

Abstract

This guide details the synthesis of 2-Methoxy-N-methyl-4-nitroaniline (also known as N-methyl-2-methoxy-4-nitroaniline) utilizing 4-nitroveratrole (1,2-dimethoxy-4-nitrobenzene) as the starting material.[1] The transformation proceeds via a thermal nucleophilic aromatic substitution (


) reaction using methylamine. Unlike photochemical variants which may alter regioselectivity, the thermal protocol described herein leverages ground-state electronic effects to exclusively displace the methoxy group para to the nitro moiety, ensuring high regiochemical purity. This compound serves as a critical intermediate in the synthesis of disperse dyes and pharmaceutical pharmacophores.
Strategic Rationale
  • Regiocontrol: The 4-nitro group activates the benzene ring towards nucleophilic attack. Ground-state resonance stabilization of the Meisenheimer complex strongly favors displacement at the C1 position (para) over the C2 position (meta), eliminating the need for complex protecting groups.

  • Process Efficiency: The use of a pressure vessel (autoclave/sealed tube) allows for elevated temperatures while retaining the volatile methylamine nucleophile, significantly reducing reaction time and improving conversion compared to open-reflux systems.

Part 2: Scientific Integrity & Mechanism

Reaction Mechanism ( )

The reaction follows a classic addition-elimination mechanism. The nucleophilic nitrogen of methylamine attacks the C1 carbon of 4-nitroveratrole. The resulting anionic intermediate (Meisenheimer complex) is stabilized by the electron-withdrawing nitro group at the para position. The methoxide ion is then eliminated to restore aromaticity.

Regioselectivity Note: While photochemical conditions can induce meta-substitution (displacement of C2-OMe) via electron transfer mechanisms [1], thermal conditions strictly follow electronic activation rules, yielding the C1-substituted product (Target) as the major isomer.

Visualizing the Pathway

SNAr_Mechanism cluster_regio Regioselectivity Control SM 4-Nitroveratrole (1,2-dimethoxy-4-nitrobenzene) TS Meisenheimer Complex (Resonance Stabilized) SM->TS + MeNH2 Slow Step (Addition) MeNH2 Methylamine (Nucleophile) MeNH2->TS Prod 2-Methoxy-N-methyl-4-nitroaniline (Target Product) TS->Prod - OMe⁻ Fast Step (Elimination) LG Methanol (Byproduct) TS->LG C1 C1-OMe (Para) Highly Activated Favored Pathway C2 C2-OMe (Meta) Poorly Activated Disfavored

Caption: Figure 1.


 reaction pathway showing the preferential attack at the C1 position activated by the para-nitro group.

Part 3: Experimental Protocol

Materials & Equipment[2]
ComponentSpecificationRole
4-Nitroveratrole >98% PuritySubstrate
Methylamine 33% or 40% in Ethanol (or 40% aq.)Nucleophile
Ethanol Absolute or 95%Solvent
Equipment Sealed Tube or Autoclave (Parr/Buchi)Pressure Vessel
Workup Ice bath, Buchner funnel, Vacuum ovenIsolation
Step-by-Step Methodology
1. Reaction Setup
  • Safety Precaution: Methylamine is toxic and volatile. 4-Nitroveratrole is an irritant. Perform all operations in a fume hood. Use a blast shield when heating sealed vessels.

  • Charge: In a high-pressure glass tube or stainless steel autoclave, dissolve 4-nitroveratrole (10.0 g, 54.6 mmol) in Ethanol (30 mL) .

  • Nucleophile Addition: Add Methylamine solution (33% in EtOH, 25 mL, ~200 mmol) .

    • Note: A large excess (3-4 equivalents) is used to drive the equilibrium and neutralize the generated methoxide leaving group.

2. Thermal Activation
  • Sealing: Seal the vessel tightly. Ensure the O-ring or Teflon gasket is chemically compatible.

  • Heating: Heat the reaction mixture to 80–90°C with magnetic stirring.

  • Duration: Maintain temperature for 4–6 hours .

    • Monitoring: If possible, monitor via TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a more polar yellow/orange spot (
      
      
      
      ).
3. Workup & Isolation
  • Cooling: Allow the vessel to cool to room temperature, then place in an ice bath (

    
    ) for 30 minutes.
    
    • Precipitation: The product often crystallizes directly upon cooling due to lower solubility than the starting material.

  • Quenching: Open the vessel carefully (vent residual pressure). Pour the mixture into Ice-Water (200 mL) with vigorous stirring.

  • Filtration: Collect the resulting yellow-orange precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold water (

    
    ) to remove excess methylamine and salts.
    
4. Purification
  • Recrystallization: Recrystallize the crude solid from hot Ethanol or Methanol/Water (9:1) .

    • Dissolve in minimum hot solvent.

    • Cool slowly to RT, then

      
      .
      
    • Filter and dry.

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Quantitative Data Summary
ParameterValue/Range
Theoretical Yield ~9.94 g (based on 10g SM)
Expected Yield 85 – 92%
Appearance Yellow to Orange Crystalline Solid
Melting Point 165 – 168°C (Lit. analog comparison)
Regioselectivity >98:2 (Para:Meta)

Part 4: Analytical Validation & Troubleshooting

Self-Validating Analytical Checkpoints
  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Diagnostic Signal: Look for the N-Methyl doublet at

      
       (
      
      
      
      ), coupling with the NH proton.
    • Regio-Check: You should observe one methoxy singlet (

      
      ). If the reaction failed or gave the wrong isomer, the integration or splitting patterns in the aromatic region (3 protons, ABX system) would differ.
      
    • Aromatic Region:

      • H3 (meta to nitro, ortho to OMe): Doublet (

        
        ).
        
      • H5 (ortho to nitro): Doublet of doublets (

        
        ).
        
      • H6 (ortho to amine): Doublet (

        
        ).
        
  • HPLC Purity:

    • Column: C18. Mobile Phase: Acetonitrile/Water (Gradient).

    • Target purity: >98% (Area %).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Loss of Methylamine gasCheck vessel seal; ensure temp is >80°C; add fresh amine.
Meta-Isomer impurity Photochemical side-reactionWrap reaction vessel in foil to exclude light (though rare in thermal).
Oily Product Residual solvent or impuritiesRecrystallize from EtOH/Water; scratch flask to induce nucleation.
Hydrolysis Product Water in solvent + High TempUse anhydrous EtOH or minimize water content; ensure excess amine.

Part 5: References

  • Regioselective photoamination of 4-nitroveratrole upon cyclodextrin complexation. Source: Indian Academy of Sciences. Context: Establishes that while photochemical methods can alter selectivity, solution-phase thermal reactions follow standard electronic directing rules. URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism. Source: Chemistry LibreTexts. Context: Foundational theory confirming para-activation by nitro groups in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     reactions.
    URL:[Link]
    

Sources

Application

Application Note: Selective N-Methylation of 2-Methoxy-4-Nitroaniline

Executive Summary The selective N-monomethylation of electron-deficient anilines is a recurring challenge in the synthesis of azo dyes and pharmaceutical intermediates (e.g., EGFR inhibitors). 2-Methoxy-4-nitroaniline pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective N-monomethylation of electron-deficient anilines is a recurring challenge in the synthesis of azo dyes and pharmaceutical intermediates (e.g., EGFR inhibitors). 2-Methoxy-4-nitroaniline presents a specific synthetic hurdle: the strong electron-withdrawing nitro group at the para position significantly reduces the nucleophilicity of the amine, while the ortho-methoxy group introduces steric constraints.

This Application Note details two validated protocols for synthesizing N-methyl-2-methoxy-4-nitroaniline :

  • Method A (Standard Laboratory Scale): Base-mediated alkylation using Methyl Iodide (

    
    ).
    
  • Method B (Scalable/Process Scale): Acid-mediated reductive methylation using Paraformaldehyde.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The starting material, 2-methoxy-4-nitroaniline, possesses a highly deactivated amino group. The lone pair on the nitrogen is delocalized into the nitro group via the aromatic ring (resonance effect), reducing its ability to act as a nucleophile in


 reactions.
  • pKa Shift: The

    
     of the conjugate acid of 4-nitroaniline is ~1.0, compared to ~4.6 for aniline. The methoxy group provides minor electron donation but does not overcome the nitro group's deactivation.
    
  • Selectivity Control: While low nucleophilicity makes the reaction sluggish, it paradoxically aids selectivity. Once the mono-methyl product is formed, the steric bulk of the added methyl group combined with the ortho-methoxy group hinders the formation of the N,N-dimethylated byproduct.

Reaction Pathway Visualization

ReactionMechanism Start 2-Methoxy-4-nitroaniline (Weak Nucleophile) Intermediate Anilide Anion (Activated Nucleophile) Start->Intermediate -H+ Base Base (K2CO3) Deprotonation Base->Intermediate Product N-Methyl-2-methoxy-4-nitroaniline (Target) Intermediate->Product +MeI (SN2) MeI MeI (Electrophile) OverMethyl N,N-Dimethyl byproduct (Impurity) Product->OverMethyl +MeI (Excess/High T)

Figure 1: Mechanistic pathway for base-mediated alkylation. Control of stoichiometry prevents the dashed pathway (over-methylation).

Experimental Protocols

Protocol A: Base-Mediated Alkylation (Methyl Iodide)

Best for: Small to medium lab scale (1g – 50g), high purity requirements.

Reagents & Equipment:

  • Substrate: 2-Methoxy-4-nitroaniline (

    
    )[1][2][3]
    
  • Alkylating Agent: Methyl Iodide (

    
    ) (
    
    
    
    )
  • Base: Potassium Carbonate (

    
    ), anhydrous (
    
    
    
    )
  • Solvent:

    
    -Dimethylformamide (DMF) or Acetonitrile (
    
    
    
    )
  • Glassware: Round-bottom flask, reflux condenser, inert gas (

    
    ) line.
    

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask, dissolve 2-methoxy-4-nitroaniline (

    
    , 
    
    
    
    ) in anhydrous DMF (
    
    
    ). The solution will be deep yellow/orange.
  • Base Addition: Add anhydrous

    
     (
    
    
    
    ,
    
    
    ). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.
  • Alkylation: Cool the mixture to

    
     (ice bath). Add Methyl Iodide (
    
    
    
    ,
    
    
    ) dropwise via syringe.
    • Critical Control Point: Do not add MeI rapidly at room temperature; the exotherm can lead to dimethylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ). Stir for 12–18 hours.
    
    • Monitoring: Check via TLC (30% EtOAc in Hexanes). Product (

      
      ) will appear less polar than the starting material (
      
      
      
      ).
  • Quench & Workup: Pour the reaction mixture into ice-cold water (

    
    ). The product typically precipitates as a solid.
    
    • If solid forms: Filter, wash with water, and dry.[4][5]

    • If oil forms: Extract with Ethyl Acetate (

      
      ). Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or Isopropyl Alcohol to yield orange needles.

Protocol B: Acid-Mediated Reductive Methylation

Best for: Scalable processes, avoiding carcinogenic alkyl halides.

Reagents:

  • Substrate: 2-Methoxy-4-nitroaniline (

    
    )[2][3]
    
  • Source: Paraformaldehyde (

    
    )
    
  • Medium: Sulfuric Acid (

    
    ) or Acetic Acid.
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) - Optional for mild conditions, though industrial routes often use specific hydrogenation catalysts.
    

Modified Industrial Protocol (Formaldehyde/Sulfuric Acid): Ref: Based on principles from US Patent 3,591,638 for nitroanilines.

  • Slurry Formation: Suspend 2-methoxy-4-nitroaniline (

    
    ) in 
    
    
    
    (
    
    
    ).
  • Addition: Add Paraformaldehyde (

    
    ) slowly.
    
  • Heating: Heat the mixture to

    
     for 4 hours. The acid catalyzes the formation of the iminium ion, which can undergo disproportionation or reduction depending on specific additives.
    
    • Note: For high yield in the lab without high-pressure hydrogenation, Protocol A is preferred. This method is listed for users with access to high-pressure reactors or specific reductive amination setups.

Analytical Validation & QC

Data Summary Table
ParameterSpecificationObservation/Target
Appearance Solid CrystallineDeep Orange/Red Prisms
Melting Point Literature:

Sharp range indicates purity

NMR (DMSO-

)
N-Me Singlet

(

)

NMR (Amine)
N-H SignalBroad doublet around

(couples to Me)
TLC (

EtOAc:Hex)

Value
Product higher

than Starting Material
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Substrate too deactivatedIncrease Temp to

; Add catalytic KI (Finkelstein).
Dimethylation (

)
Excess MeI or High TempReduce MeI to

; Keep reaction at

longer.
O-Methylation Competitive attack on PhenolNot applicable here (Methoxy is already capped).
Sticky/Tar Product DMF Polymerization/ImpurityPour into vigorously stirred ice water; Recrystallize immediately.

Workflow Visualization

Workflow Setup Setup: 2-Methoxy-4-nitroaniline + K2CO3 in DMF Cooling Cool to 0°C Setup->Cooling Addition Add MeI (1.1 eq) Dropwise Cooling->Addition Reaction Stir RT (12-18h) Monitor TLC Addition->Reaction Quench Pour into Ice Water Reaction->Quench Isolation Filter Solid or Extract (EtOAc) Quench->Isolation Purification Recrystallize (EtOH) Isolation->Purification

Figure 2: Operational workflow for Protocol A (Methyl Iodide).

Safety & Compliance

  • Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen. Use only in a functioning fume hood. Double-glove (Nitrile/Laminate) is recommended. Quench excess MeI with aqueous ammonia or dilute hydroxide before disposal.

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Ensure thermal stability data is reviewed before scaling up beyond 100g.

  • Waste Disposal: Segregate halogenated organic waste (MeI traces) from general organic solvents.

References

  • PrepChem. "Synthesis of 2-Methoxy-6-nitroaniline (Analogous procedure)." PrepChem.com. Accessed October 2023. [Link]

  • Organic Syntheses. "Methyl Iodide Preparation and Handling." Org. Synth. 1935, 15, 48. [Link]

  • Straley, J. M., et al. "Process for N-methylating nitroanilines." U.S.

Sources

Method

Application Note: Optimized Reaction Conditions for N-Methylation of Nitroanilines

Abstract The N-methylation of nitroanilines presents a unique synthetic challenge due to the strong electron-withdrawing nature of the nitro group, which significantly reduces the nucleophilicity of the amine. Furthermor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-methylation of nitroanilines presents a unique synthetic challenge due to the strong electron-withdrawing nature of the nitro group, which significantly reduces the nucleophilicity of the amine. Furthermore, the position of the nitro group (ortho vs. meta/para) introduces distinct steric and electronic barriers. This guide provides three distinct, validated protocols for N-methylation: (1) Classical Nucleophilic Substitution using Methyl Iodide, (2) Green Catalytic Methylation using Dimethyl Carbonate (DMC), and (3) Reductive Methylation using Formaldehyde/Sulfuric Acid. Selection criteria, safety profiles, and mechanistic pathways are detailed to ensure high yield and selectivity (mono- vs. di-methylation).

Mechanistic Introduction & Challenges

The Deactivation Problem

Nitroanilines are weak nucleophiles. The nitro group (


) exerts a strong inductive (

) and mesomeric (

) effect, pulling electron density away from the amine nitrogen.
  • p-Nitroaniline: The lone pair is delocalized into the ring and onto the nitro group oxygens, drastically lowering

    
    .
    
  • o-Nitroaniline: In addition to electronic deactivation, the amine proton forms a strong intramolecular hydrogen bond with the nitro oxygen (6-membered chelate ring), further stabilizing the starting material and reducing reactivity. Steric hindrance also blocks the approach of electrophiles.

Selectivity Control
  • Mono-methylation: Difficult to stop at the secondary amine stage using highly reactive alkyl halides (e.g., MeI) because the product (N-methyl-nitroaniline) is often slightly more nucleophilic than the starting material, leading to over-alkylation.

  • Green Chemistry: Modern methods utilize "borrowing hydrogen" mechanisms or non-toxic reagents like Dimethyl Carbonate (DMC) to achieve high mono-selectivity without toxic halides.

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your substrate and constraints.

MethylationDecisionTree Start Start: Select Substrate Substrate Substrate Type? Start->Substrate Ortho o-Nitroaniline (Steric/H-bond hindered) Substrate->Ortho ParaMeta p- or m-Nitroaniline (Electronic deactivation only) Substrate->ParaMeta MethodA Method A: Strong Base/MeI (High Yield, Toxic) Ortho->MethodA Requires Strong Base (NaH/tBuOK) Scale Scale / Constraints? ParaMeta->Scale Scale->MethodA Small Scale/R&D MethodB Method B: DMC/Zeolite (Green, High Temp, Mono-selective) Scale->MethodB Green/Process Safety MethodC Method C: Formaldehyde/H2SO4 (Industrial, Mono-specific) Scale->MethodC Cost/Bulk Scale

Figure 1: Decision tree for selecting the optimal N-methylation protocol based on substrate sterics and process constraints.

Detailed Experimental Protocols

Protocol A: Classical Nucleophilic Substitution (High Reactivity)

Best for: o-nitroaniline or resistant substrates requiring forcing conditions. Mechanism:


 displacement.
Critical Factor:  Base strength must overcome the low basicity of the amine.[1]
ParameterCondition
Reagent Methyl Iodide (MeI) (1.2 - 1.5 equiv)
Base Potassium tert-butoxide (

) or Sodium Hydride (

)
Solvent DMF or DMSO (Polar Aprotic is essential)
Temp 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and rubber septum. Purge with Nitrogen (

    
    ).[2]
    
  • Dissolution: Add o-nitroaniline (1.38 g, 10 mmol) and anhydrous DMF (15 mL). Stir until dissolved.

  • Deprotonation: Cool to 0°C (ice bath). Carefully add

    
     (60% dispersion in oil, 0.48 g, 12 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 mins at 0°C to ensure anion formation (solution typically turns deep red/purple).
    
  • Alkylation: Add Methyl Iodide (0.75 mL, 12 mmol) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Quench: Pour mixture into ice-water (100 mL).

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Green Catalytic Methylation (Dimethyl Carbonate)

Best for: p-nitroaniline, m-nitroaniline, and process-scale applications where toxicity of MeI is a concern. Mechanism:


 mechanism via carbamate intermediate.
Selectivity:  Highly selective for mono-methylation  (>95%).[3]
ParameterCondition
Reagent Dimethyl Carbonate (DMC) (Solvent & Reagent)
Catalyst Faujasite Y-Zeolite (NaY) or

Temp 130°C - 150°C (Requires Autoclave/Pressure Vessel)
Time 6 - 12 Hours

Step-by-Step Procedure:

  • Catalyst Prep: Calcine NaY Zeolite at 500°C for 4 hours prior to use to remove adsorbed water.

  • Loading: In a stainless steel autoclave (100 mL), charge p-nitroaniline (2.76 g, 20 mmol), DMC (30 mL), and Activated NaY Zeolite (0.5 g).

  • Reaction: Seal the autoclave and heat to 150°C. The internal pressure will rise (approx. 5-8 bar) due to

    
     generation.
    
  • Completion: After 8 hours, cool to RT. Release pressure carefully (

    
     vent).
    
  • Filtration: Filter the catalyst (can be regenerated).

  • Isolation: Evaporate excess DMC (rotary evaporator). The residue is typically pure N-methyl-p-nitroaniline. Recrystallize from Ethanol if necessary.

Protocol C: Reductive Methylation (Formaldehyde/Sulfuric Acid)

Best for: Specific mono-methylation of primary nitroanilines without quaternary salt formation. Reference: Based on US Patent 3,591,638.

Step-by-Step Procedure:

  • Dissolution: In a 3-neck flask equipped with a thermometer and reflux condenser, dissolve nitroaniline (0.1 mol) in concentrated Sulfuric Acid (

    
    , 50 g). The solution will exotherm; keep < 40°C.
    
  • Addition: Add Paraformaldehyde (0.12 mol eq.) slowly to the acid mixture.

  • Heating: Heat the mixture to 95-100°C for 2 hours.

  • Quench: Pour the hot reaction mixture onto 200g of crushed ice.

  • Neutralization: Carefully basify with Ammonium Hydroxide (

    
    ) until pH ~9. The product usually precipitates as a solid.
    
  • Filtration: Filter the precipitate, wash with cold water, and dry.

Mechanistic Pathway: "Green" Methylation

Understanding the catalytic cycle for Method B (Methanol/DMC) helps in troubleshooting.

BorrowingHydrogen Methanol Methanol (CH3OH) Cat_Dehydro Catalyst (Dehydrogenation) Methanol->Cat_Dehydro -H2 Formaldehyde Formaldehyde (HCHO) Imine Imine Intermediate (Ar-N=CH2) Formaldehyde->Imine + Ar-NH2 - H2O Cat_Hydro Catalyst (Hydrogenation) Imine->Cat_Hydro +H2 (borrowed) Product N-Methyl Product (Ar-NH-CH3) Cat_Dehydro->Formaldehyde Cat_Hydro->Product

Figure 2: The "Borrowing Hydrogen" mechanism often utilized in catalytic methylation with methanol, showing the temporary oxidation to formaldehyde.

Comparison of Methods

FeatureMethod A (MeI)Method B (DMC)Method C (HCHO/H2SO4)
Atom Economy Low (Stoichiometric waste)High (Green)Moderate
Toxicity High (MeI is carcinogenic)Low (DMC is non-toxic)Moderate (H2SO4 corrosive)
Selectivity Low (Risk of di-methylation)High (Mono-selective)High (Mono-selective)
Substrate Scope All (Good for ortho)Para/Meta preferredAll
Equipment Standard GlasswareAutoclave/PressureStandard Glassware

Safety & Handling

  • Nitroanilines: Potential explosion hazard if heated dry or subjected to shock. Toxic by inhalation and skin absorption.

  • Methyl Iodide: Potent alkylating agent; suspected carcinogen. Use only in a well-ventilated fume hood with double-gloving (Nitrile/Laminate).

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all glassware and tools with isopropanol before water disposal.

  • Autoclaves: When using DMC at 150°C, ensure the vessel is rated for at least 20 bar pressure.

References

  • Halasz, A. (1971). Process for N-methylating nitroanilines and compounds prepared thereby. US Patent 3,591,638.[4] Link

  • Selva, M., Bomben, A., & Tundo, P. (2002). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Li, F., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Link

  • Seo, H., et al. (2018).[5] Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron. Link

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of 2-nitroaniline. Link

Sources

Application

Application Note: Advanced Purification Strategies for 2-Methoxy-N-methyl-4-nitroaniline

Executive Summary 2-Methoxy-N-methyl-4-nitroaniline (CAS 6832-88-8) is a critical intermediate in the synthesis of azo dyes and high-value pharmaceutical active ingredients (APIs), including specific tyrosine kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-N-methyl-4-nitroaniline (CAS 6832-88-8) is a critical intermediate in the synthesis of azo dyes and high-value pharmaceutical active ingredients (APIs), including specific tyrosine kinase inhibitor (TKI) precursors. Its structural integrity—defined by the precise regiochemistry of the nitro group and the mono-methylation of the amine—is paramount for downstream yield and safety.

This guide addresses the two primary challenges in purifying this intermediate:

  • Regioisomer Contamination: Separating the 4-nitro target from the 5-nitro isomer (common in nitration routes).

  • Degree of Alkylation: Removing unreacted primary amine (starting material) and N,N-dimethylated side products (over-alkylation).

Impurity Profile & Chemical Logic

Before selecting a protocol, the crude matrix must be understood. The purification strategy depends heavily on the synthesis route employed.

Impurity TypeSourceChemical CharacteristicSeparation Logic
Starting Material (SM) (2-Methoxy-4-nitroaniline)Incomplete MethylationPrimary Amine (

). High H-bonding capability.
Polarity: Significantly more polar than the target. Retained on Silica.
Over-Alkylated Product (2-Methoxy-N,N-dimethyl-4-nitroaniline)Methylation Side ReactionTertiary Amine (

). No H-bond donor.
Solubility: Highly soluble in non-polar solvents. Remains in mother liquor during crystallization.
Regioisomer (2-Methoxy-N-methyl-5-nitroaniline)Nitration of N-methyl-o-anisidineIsomer. Similar polarity, different crystal lattice energy.Crystallization: 4-nitro isomers typically pack more efficiently (higher MP) than 5-nitro isomers.

Protocol A: Fractional Recrystallization (Scalable)

Best For: Removal of Regioisomers and Over-alkylated byproducts. Scale: Gram to Kilogram.

The Mechanism

This protocol exploits the "Solubility Differential." The target secondary amine (N-methyl) has a distinct crystal lattice energy compared to the tertiary amine (dimethyl) and the primary amine (SM). The 4-nitro isomer generally has a higher melting point and lower solubility in ethanol/water systems than the 5-nitro isomer, allowing for selective precipitation.

Materials
  • Solvent A: Ethanol (95% or Absolute) - Good solubility at high temp.

  • Solvent B: Deionized Water - Anti-solvent.

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser.

Step-by-Step Procedure
  • Dissolution: Charge the crude 2-Methoxy-N-methyl-4-nitroaniline solid into the reactor. Add Ethanol (5 mL per gram of crude) .

  • Reflux: Heat the mixture to reflux (~78°C) with varying agitation.

    • Note: If the solution is not clear, add Ethanol in 0.5 mL/g increments. Do not exceed 10 mL/g.

    • Clarification: If insoluble black specks (tar) remain, perform a hot filtration through a Celite pad.

  • Anti-Solvent Addition: While maintaining reflux, slowly add warm Water (50-60°C) dropwise until a persistent turbidity (cloudiness) is observed.

    • Ratio Target: Typically reaches a 3:1 or 2:1 Ethanol:Water ratio.

  • Re-dissolution: Add just enough hot Ethanol (1-5 mL) to clear the turbidity and restore a homogeneous solution.

  • Controlled Cooling (Critical):

    • Ramp down temperature to 25°C at a rate of 10°C per hour . Rapid cooling traps impurities.

    • Once at 25°C, hold for 2 hours.

    • Further cool to 0-5°C (ice bath) for 1 hour to maximize yield.

  • Filtration: Filter the bright yellow/orange crystals using a Buchner funnel.

  • Wash: Wash the filter cake with cold 50% Ethanol/Water (2 x 1 mL/g) . The over-alkylated (dimethyl) impurity will wash away in the filtrate.

  • Drying: Dry under vacuum (50 mbar) at 45°C for 12 hours.

Protocol B: Flash Column Chromatography (High Purity)

Best For: Analytical standards or removing trace Starting Material (primary amine). Scale: Milligram to Gram.

The Mechanism

Silica gel chromatography separates based on adsorption affinity. The primary amine (SM) interacts strongly with the silanol groups on the silica (hydrogen bonding), causing it to elute last. The tertiary amine (dimethyl) elutes first, followed by the target secondary amine.

Parameters
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Toluene : Ethyl Acetate (Gradient).

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro group color).

Step-by-Step Procedure
  • Slurry Packing: Suspend silica in 100% Toluene and pack the column.

  • Loading: Dissolve the crude material in a minimum volume of Toluene/DCM (1:1). Load carefully onto the silica bed.[1]

  • Elution Gradient:

    • 0-5 mins: 100% Toluene (Elutes non-polar tars and N,N-dimethyl impurity).

    • 5-20 mins: 95% Toluene : 5% Ethyl Acetate (Elutes Target: 2-Methoxy-N-methyl-4-nitroaniline).

    • 20+ mins: 80% Toluene : 20% Ethyl Acetate (Elutes Starting Material: 2-Methoxy-4-nitroaniline).

  • Fraction Analysis: Spot fractions on TLC (Eluent: 30% EtOAc in Hexane). The target spot will be the middle spot (Rf ~0.4-0.5).

  • Concentration: Combine pure fractions and evaporate solvent under reduced pressure (<50°C).

Process Visualization

Workflow Diagram

The following diagram illustrates the decision matrix for purification based on the crude analysis.

PurificationWorkflow Start Crude 2-Methoxy-N-methyl-4-nitroaniline Analysis HPLC/TLC Analysis Start->Analysis Decision Impurity Type? Analysis->Decision RouteA High Over-alkylation (N,N-dimethyl > 5%) Decision->RouteA Tertiary Amine RouteB High Starting Material (Primary Amine > 5%) Decision->RouteB Primary Amine RouteC Isomer Mixture (4-nitro vs 5-nitro) Decision->RouteC Regioisomer Recryst Protocol A: Recrystallization (EtOH/H2O) RouteA->Recryst Solubility Diff Column Protocol B: Flash Chromatography (Toluene/EtOAc) RouteB->Column Polarity Diff RouteC->Recryst Packing Diff Pure Final Product (>99.5% Purity) Recryst->Pure Crystals Waste Filtrate/Waste (Contains Impurities) Recryst->Waste Mother Liquor Column->Pure Main Fraction

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profiling.

Analytical Validation (QC)

To validate the success of the purification, use the following HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection 254 nm (Reference 360 nm)
Retention Order 1. Starting Material (Early) 2. Target (Mid) 3. Dimethyl Impurity (Late)

References

  • Google Patents. (2022). WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Photoamination of Nitroveratrole Derivatives

Ticket ID: PHOTO-AM-NV-001 Subject: Optimization & Troubleshooting for Photochemical Amination of Nitroveratrole Derivatives Assigned Specialist: Senior Application Scientist, Photochemistry Division Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PHOTO-AM-NV-001 Subject: Optimization & Troubleshooting for Photochemical Amination of Nitroveratrole Derivatives Assigned Specialist: Senior Application Scientist, Photochemistry Division

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9]

The Challenge: Photoamination of nitroveratrole (1,2-dimethoxy-4-nitrobenzene or its isomers) typically proceeds via Nucleophilic Aromatic Photosubstitution (


) . Unlike thermal 

, which requires strong electron-withdrawing groups ortho/para to the leaving group, the photochemical variant relies on the excited state electron distribution (Zimmerman's "Meta Effect").

The Mechanism: Upon irradiation (typically UV-A), the nitroveratrole derivative enters an excited singlet state (


) and rapidly undergoes intersystem crossing (ISC) to the triplet state (

). This excited species is highly electrophilic. The reaction with an amine nucleophile can lead to:
  • Substitution of a Methoxy Group: The most common pathway for nitroveratrole.

  • Substitution of the Nitro Group: Less common in electron-rich rings but possible with primary amines.

  • Photoreduction: A competing pathway leading to nitroso/amino derivatives.

Experimental Setup: The "Engine"

The light source is your primary reagent. Inconsistencies here are the #1 cause of reproducibility failure.

Optimization of Irradiation Parameters
ParameterRecommended SettingTechnical Rationale
Wavelength 300 nm – 365 nm Nitroveratrole derivatives show strong

and

absorption in this region. Visible light (>400 nm) is often insufficient to populate the reactive

state efficiently.
Light Source High-Power LED (365 nm) or Hg-Xe Lamp (filtered) LEDs provide narrow bandwidth, reducing thermal background reactions. Medium-pressure Hg lamps require Pyrex filtering (

nm) to prevent solvent degradation.
Reactor Material Pyrex (Borosilicate) or Quartz Standard glass absorbs UV <300 nm. If using 365 nm LEDs, Pyrex is acceptable. For <300 nm, Quartz is mandatory.
Temperature 20°C – 25°C (Active Cooling) While photochemical steps are temperature-independent, secondary thermal reactions and degradation are not. Maintain ambient temp to suppress polymerization.
Workflow Visualization

PhotoaminationWorkflow Start Start: Nitroveratrole + Amine Deox Deoxygenation (Sparging Ar/N2) Start->Deox Dissolve in MeCN/H2O Irrad Irradiation (300-365 nm) Deox->Irrad Inert Atm Irrad->Irrad Cooling Loop Excitation Excited State (T1 Formation) Irrad->Excitation Photon Absorption Attack Nucleophilic Attack (Sigma Complex) Excitation->Attack Rate Determining Product Product Formation (Substituted Amine) Attack->Product Leaving Group Ejection

Caption: Figure 1. Standard workflow for photochemical nucleophilic substitution. Note the critical deoxygenation step to preserve the Triplet (


) state.

Chemical Optimization: The "Chassis"

Solvent Selection

The polarity of the solvent dictates the stability of the exciplex or radical ion pair formed during the reaction.

  • Primary Recommendation: Acetonitrile (MeCN) / Water (3:1 to 9:1) .

    • Why: Water aids in the solvation of the leaving group (methoxy anion or nitrite) and stabilizes the polar transition state. Pure non-polar solvents often lead to slow kinetics.

  • Alternative: Methanol (if solvolysis is not a competing issue).

Nucleophile (Amine) Concentration
  • Rule of Thumb: Use a high concentration of amine (typically 10–50 equivalents or neat if liquid).

  • Causality: The excited state lifetime (

    
    ) is short (nanoseconds to microseconds). The reaction is diffusion-controlled.[1] High nucleophile concentration maximizes the probability of collision before the excited molecule decays back to the ground state (
    
    
    
    ).
Atmosphere Control
  • Requirement: Strict Deoxygenation (Argon/Nitrogen sparging for 15-30 mins).

  • Reasoning: Oxygen is a potent triplet quencher. If your reaction proceeds via

    
     (common for nitro-aromatics), 
    
    
    
    will shut down the reaction and generate Singlet Oxygen (
    
    
    ), leading to oxidative decomposition.

Troubleshooting Matrix (FAQs)

Q1: My reaction mixture turns dark brown/black, but yield is <10%.

  • Diagnosis: Polymerization or Photoreduction.

  • Fix:

    • Check Oxygen: Incomplete degassing leads to oxidative byproducts (tars).

    • Reduce Intensity: Too high photon flux can cause multiphoton absorption events leading to degradation.

    • Add Scavenger: If photoreduction (nitro

      
       nitroso) is competing, adding a mild oxidant is counter-intuitive but sometimes necessary, or simply switching to a more polar solvent system to favor the ionic 
      
      
      
      pathway over radical reduction.

Q2: I see the starting material disappearing, but I'm getting the hydrolysis product (Phenol) instead of the Amine.

  • Diagnosis: Competitive Nucleophilic Attack by Water/Hydroxide.

  • Fix:

    • Increase Amine Conc: Outcompete water. The rate law is likely

      
      .
      
    • pH Adjustment: Ensure the amine is not protonated. If using an amine salt, add an organic base (TEA/DIPEA).

    • Dry Solvent: If hydrolysis is severe, switch to anhydrous MeCN, but be aware reaction rates might drop (see Solvent Selection).

Q3: The reaction works for primary amines but fails for secondary amines.

  • Diagnosis: Steric hindrance or Mechanism Switch.

  • Insight: Primary amines often favor direct displacement of the nitro group or methoxy group via

    
    . Secondary amines (more electron-rich but bulkier) may favor Electron Transfer (SET) mechanisms, leading to the radical anion of the nitroveratrole, which may just relax back to ground state without substitution.
    
  • Fix: Increase temperature slightly (30-40°C) to overcome steric activation barriers, or switch to a flow chemistry setup to improve photon efficiency.

Troubleshooting Logic Tree

Troubleshooting Issue Problem: Low Yield CheckSM Is SM Consumed? Issue->CheckSM LightCheck Check Light Source (Is u03bb correct?) CheckSM->LightCheck No ProdCheck Major Byproduct? CheckSM->ProdCheck Yes ConcCheck Increase Amine Conc. (Quenching limited?) LightCheck->ConcCheck Hydrolysis Phenol/OH species -> Dry Solvent/More Amine ProdCheck->Hydrolysis Hydrolysis Reduction Aniline/Azo species -> Check O2/Change Solvent ProdCheck->Reduction Reduction Tars Polymerization -> Reduce Flux/Cooling ProdCheck->Tars Decomp

Caption: Figure 2. Decision matrix for diagnosing reaction failure in photoamination experiments.

Post-Reaction Workup Protocol

Due to the high concentration of amines and potential for photo-tars, standard workups often fail.

  • Quench: Stop irradiation. If using high amine excess, do not rotovap directly if the amine is high-boiling.

  • Acid Wash (Careful): Dilute with EtOAc/DCM. Wash with 0.5 M HCl only if your product is not a basic amine that will be extracted. If your product is the amine, wash with water/brine to remove excess starting amine.

  • Filtration: If tars are present, filter through a short plug of Celite or Silica before aqueous workup to prevent emulsion formation.

  • Purification: Nitroveratrole derivatives are highly colored. On silica gel, the product often trails the starting material. Use a gradient of Hexane:EtOAc (or DCM:MeOH for polar products).

References

  • Mechanistic Found

    
    : 
    
    • Cornelisse, J., & Havinga, E. (1975). Photosubstitution reactions of aromatic compounds. Chemical Reviews, 75(4), 353-388. Link

  • Specifics on Nitroveratrole/Nitroanisole Reactivity

    • Wubbels, G. G., et al. (1988). Nucleophilic photosubstitutions of o-methoxynitrobenzenes. Canadian Journal of Chemistry, 66(11). (Discusses the inefficient reaction of 3-nitroveratrole with butylamine and regioselectivity). Link

  • Solvent Effects in Nitro-aromatic Photochemistry

    • Leresche, F., et al. (2023).[2] Photodegradation of nitrophenols in 2-propanol and water.[2] Environmental Science: Atmospheres. (Highlights the stability of nitro-groups in different solvents). Link

  • General Photochemical Troubleshooting

    • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Link

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 2-Methoxy-N-methyl-4-nitroaniline in Aqueous Solutions

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Methoxy-N-methyl-4-nitroaniline in their experiments. As a compound with...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Methoxy-N-methyl-4-nitroaniline in their experiments. As a compound with limited aqueous solubility, successfully preparing solutions of 2-Methoxy-N-methyl-4-nitroaniline requires a systematic approach. This document provides in-depth troubleshooting strategies and foundational knowledge to overcome these challenges, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 2-Methoxy-N-methyl-4-nitroaniline in water. Is this expected?

A1: Yes, it is highly expected that 2-Methoxy-N-methyl-4-nitroaniline will exhibit poor solubility in water. The molecular structure contains a largely hydrophobic benzene ring. The presence of a methyl group on the amine further increases its nonpolar character compared to its analog, 2-Methoxy-4-nitroaniline. While the nitro and methoxy groups offer some polarity, the overall molecule is predominantly hydrophobic. Reports on the closely related compound, 2-Methoxy-4-nitroaniline, describe it as only "slightly soluble" in water[1][2][3]. Another similar compound, N-Methyl-4-nitroaniline, also has limited water solubility[4][5]. Therefore, direct dissolution in water to achieve high concentrations is generally not feasible.

Q2: What is the underlying chemical basis for the poor water solubility of 2-Methoxy-N-methyl-4-nitroaniline?

A2: The limited aqueous solubility of 2-Methoxy-N-methyl-4-nitroaniline can be attributed to several factors rooted in its molecular structure:

  • Hydrophobic Aromatic Ring: The benzene core is nonpolar and repels water molecules.

  • N-Methyl Group: The methyl group attached to the nitrogen atom increases the molecule's hydrophobicity and sterically hinders the nitrogen's lone pair from participating in hydrogen bonding with water.

  • Weak Hydrogen Bonding: While the nitro and methoxy groups can act as hydrogen bond acceptors, the molecule lacks strong hydrogen bond donating capabilities, which are crucial for significant interaction with the water solvent network.

Q3: Are there any recommended organic solvents for this compound?

A3: While specific data for 2-Methoxy-N-methyl-4-nitroaniline is scarce, data from the closely related compound 2-Methoxy-4-nitroaniline shows good solubility in several organic solvents. The solubility trend for 2-Methoxy-4-nitroaniline is: N-methylpyrrolidone (NMP) > dimethyl sulfoxide (DMSO) > 1,4-dioxane > ethyl acetate > acetonitrile > ethanol > methanol[2][6]. It is reasonable to expect a similar trend for the N-methylated derivative. For laboratory applications, starting with solvents like DMSO, ethanol, or methanol is a common practice.

Q4: Can I use heat to improve the solubility of 2-Methoxy-N-methyl-4-nitroaniline in water?

A4: Heating can be a viable strategy to increase the dissolution rate and solubility of many compounds, including 2-Methoxy-N-methyl-4-nitroaniline. However, this approach should be used with caution. It is crucial to first establish the thermal stability of the compound in your specific experimental system to avoid degradation. For many organic molecules, elevated temperatures can lead to decomposition. A recommended approach is to gently warm the solution (e.g., to 37-50°C) while stirring and visually inspecting for any color changes that might indicate degradation.

Q5: How does pH influence the solubility of 2-Methoxy-N-methyl-4-nitroaniline?

A5: The amino group in 2-Methoxy-N-methyl-4-nitroaniline is weakly basic. Adjusting the pH of the aqueous medium to be more acidic can lead to the protonation of the amine, forming a more soluble salt. However, due to the electron-withdrawing effect of the nitro group on the aromatic ring, the pKa of the conjugate acid is expected to be low. Therefore, a significantly low pH may be required to achieve substantial protonation and a corresponding increase in solubility. It is advisable to perform small-scale trials at different acidic pH values to determine the optimal conditions without causing acid-catalyzed hydrolysis or other unwanted reactions.

Troubleshooting Flowchart for Solubilization

For a systematic approach to dissolving 2-Methoxy-N-methyl-4-nitroaniline, please refer to the following decision-making workflow.

start Start: Undissolved 2-Methoxy-N-methyl-4-nitroaniline solvent_choice Select an appropriate solvent system start->solvent_choice direct_aqueous Attempt direct dissolution in aqueous buffer solvent_choice->direct_aqueous For low concentration needs organic_stock Prepare a concentrated stock in an organic solvent (e.g., DMSO, Ethanol) solvent_choice->organic_stock For higher concentration needs dissolved_check1 Is the compound fully dissolved? direct_aqueous->dissolved_check1 dissolved_check2 Is the compound fully dissolved? organic_stock->dissolved_check2 troubleshoot Troubleshooting Strategies dissolved_check1->troubleshoot No success Solution Prepared Successfully dissolved_check1->success Yes serial_dilution Perform serial dilution of the organic stock into the aqueous buffer dissolved_check2->serial_dilution Yes dissolved_check2->troubleshoot No precipitation_check Does precipitation occur upon dilution? serial_dilution->precipitation_check precipitation_check->troubleshoot Yes precipitation_check->success No heating Apply gentle heating (37-50°C) with stirring troubleshoot->heating ph_adjustment Adjust pH to acidic conditions troubleshoot->ph_adjustment cosolvent Increase the percentage of co-solvent troubleshoot->cosolvent failure Consider alternative formulation or compound troubleshoot->failure heating->dissolved_check1 ph_adjustment->dissolved_check1 cosolvent->dissolved_check2

Caption: Troubleshooting workflow for dissolving 2-Methoxy-N-methyl-4-nitroaniline.

Comparative Physicochemical Properties

The following table summarizes key physicochemical properties of 2-Methoxy-N-methyl-4-nitroaniline and its structural analogs to provide context for its solubility behavior.

Property2-Methoxy-4-nitroanilineN-Methyl-4-nitroaniline2-Methoxy-N-methyl-4-nitroaniline
Molecular Formula C₇H₈N₂O₃C₇H₈N₂O₂C₈H₁₀N₂O₃
Molecular Weight 168.15 g/mol [7]152.15 g/mol [5]182.17 g/mol
Appearance Deep yellow solid[7]Brownish-yellow prisms or yellow powder[5]Expected to be a colored solid
Water Solubility Slightly soluble[1][2][3]Insoluble[5]Predicted to be very poorly soluble
Organic Solvent Solubility Soluble in ethanol, acetone, DMSO[1]Soluble in organic solvents like ethanol and ether[4]Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols

Experimental Protocol: Preparation of an Aqueous Solution Using a Co-Solvent

This protocol details a reliable method for preparing an aqueous solution of 2-Methoxy-N-methyl-4-nitroaniline for cell-based assays or other sensitive applications where high concentrations of organic solvents are not permissible.

Materials:

  • 2-Methoxy-N-methyl-4-nitroaniline powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of 2-Methoxy-N-methyl-4-nitroaniline powder and place it in a sterile microcentrifuge tube.

    • Add a minimal volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). The exact concentration will depend on the solubility in DMSO.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (up to 50°C) can be used if necessary. This is your stock solution.

  • Perform Serial Dilutions:

    • Prepare intermediate dilutions of your stock solution in your target aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around to minimize precipitation.

    • For example, to prepare a 100 µM solution from a 10 mM stock, you can perform a 1:10 dilution followed by another 1:10 dilution in the aqueous buffer.

  • Final Dilution into Experimental Medium:

    • Add a small volume of the final intermediate dilution to your experimental system (e.g., cell culture well) to achieve the desired final concentration. Ensure that the final concentration of DMSO is non-toxic to your system (typically ≤ 0.5%).

  • Verification and Controls:

    • After preparing your final solution, visually inspect for any signs of precipitation.

    • It is imperative to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples.

References

  • Bao, Y., Wu, J., Zhao, X., & Zhao, H. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline. Retrieved February 20, 2026 from [Link].

  • ACS Publications. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7483, N-Methyl-4-nitroaniline. Retrieved February 20, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7483, N-Methyl-4-nitroaniline. Retrieved February 20, 2026 from [Link].

Sources

Troubleshooting

preventing side reactions during N-methylation of methoxy-nitroanilines

Ticket ID: N-METH-NO2-OMe-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Chemo-Selectivity Paradox You are encountering a classic "push-pull" conflic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: N-METH-NO2-OMe-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemo-Selectivity Paradox

You are encountering a classic "push-pull" conflict in aromatic chemistry. The methoxy group (electron-donating) activates the ring, while the nitro group (strongly electron-withdrawing) deactivates the amine, rendering it a poor nucleophile.

The central challenge is Chemo-Selectivity :

  • Over-Alkylation: Once the first methyl group is added, the amine becomes more nucleophilic (due to the inductive effect of the alkyl group), causing the reaction to accelerate toward the dimethyl or quaternary ammonium species.

  • Nitro-Reduction: Common reductive methylation conditions (e.g., H₂/Pd) will inadvertently reduce the nitro group to an amine.

  • Ether Cleavage: Harsh acidic conditions or high temperatures can cleave the methoxy ether (O-demethylation).

This guide provides three validated protocols to bypass these failure modes, structured as troubleshooting modules.

Module 1: Protocol Selection & Mechanism

Decision Matrix: Which Route?

Before starting, diagnose your specific constraint using this logic flow.

ReactionSelection Start Start: Select Protocol Constraint1 Is Nitro-Group Preservation Critical? Start->Constraint1 Constraint2 Target: Mono- or Di-Methylation? Constraint1->Constraint2 Yes Stop STOP: H2/Pd Catalysis (Will reduce Nitro) Constraint1->Stop No (Nitro reduction ok) MethodA Method A: Reductive Amination (NaBH3CN/CH2O) Constraint2->MethodA Di-Methylation (Preferred) MethodB Method B: Base-Mediated Alkylation (MeI/K2CO3) Constraint2->MethodB Mono (Difficult Control) MethodC Method C: Protecting Group Strategy (Boc/Ac) Constraint2->MethodC Strict Mono-Methylation

Figure 1: Decision matrix for selecting the optimal methylation pathway based on target product and functional group tolerance.

Module 2: Troubleshooting Over-Alkylation (Polyalkylation)

The Issue: You aim for the secondary amine (mono-methyl), but obtain a mixture of starting material, product, and tertiary amine (di-methyl).

Root Cause: The product (


) is more nucleophilic than the reactant (

).
Solution A: The "Gold Standard" Reductive Amination

This method uses Sodium Cyanoborohydride (NaBH₃CN) . Unlike NaBH₄, it is stable in acid (pH 5-7) and does not reduce nitro groups.

Protocol:

  • Dissolve: 1.0 eq Methoxy-nitroaniline in Methanol/Acetic Acid (10:1 ratio).

  • Add: 3.0 eq Paraformaldehyde (Solid source is better than formalin to control water).

  • Stir: 1 hour at Room Temp (Formation of hemiaminal/imine).

  • Reduce: Add 2.0 eq NaBH₃CN portion-wise.

  • Quench: Neutralize with NaHCO₃.

Why this works: The reaction proceeds via an iminium ion. The electron-deficient nature of the nitroaniline makes the imine formation the rate-determining step. Once formed, the borohydride reduces it immediately.

Solution B: Direct Alkylation (If Reagents are Limited)

If you must use Methyl Iodide (MeI), you cannot rely on stoichiometry alone.

Protocol:

  • Solvent: Use Acetonitrile (Polar aprotic, but less promoting of polyalkylation than DMF).

  • Base: Use Cesium Carbonate (Cs₂CO₃) .[1] The "Cesium Effect" aids in mono-alkylation due to solubility and cation size.

  • Stoichiometry: Use 0.9 eq of MeI (Sub-stoichiometric).

  • Recycle: Accept ~20% unreacted starting material and separate it via column chromatography. It is better to recycle starting material than to lose yield to the dimethyl byproduct.

Module 3: Preventing Side Reactions

Risk 1: Nitro Group Reduction

Diagnosis: Appearance of diamines or dark tarry mixtures (polymerized anilines). Avoid:

  • H₂ / Pd-C: Will quantitatively reduce the nitro group.

  • Zn / HCl: Will reduce nitro to amine.

  • Standard NaBH₄: Can reduce nitro groups if transition metal salts (impurities) are present.[2]

Corrective Action: Use NaBH(OAc)₃ (STAB) or NaBH₃CN . These are chemoselective for imines over nitro groups.

Risk 2: O-Demethylation (Ether Cleavage)

Diagnosis: Appearance of phenols (broad OH peak in IR/NMR) or loss of methyl peak in NMR. Avoid:

  • Strong Lewis Acids (AlCl₃, BBr₃).

  • High temperatures (>100°C) in acidic media (e.g., H₂SO₄/Formaldehyde method).

Corrective Action: Maintain reaction temperature below 60°C. If using the Reductive Amination protocol (Module 2), the pH ~5-6 is mild enough to preserve the methoxy ether.

Module 4: Comparative Data & Reagents

Table 1: Reagent Compatibility for Methoxy-Nitroanilines

MethodReagent SystemNitro ToleranceMethoxy ToleranceMono-SelectivityRisk Level
Direct Alkylation MeI / K₂CO₃HighHighLow (Prone to Di)High
Reductive Amination H₂ / Pd / HCHOFail (Reduces)HighHighCritical
Borohydride Red. NaBH₃CN / HCHOExcellent ExcellentModerateLow
Eschweiler-Clarke HCOOH / HCHOHighModerate (Acid risk)Low (Always Di)Medium

Module 5: Mechanism Visualization

Understanding the competing pathways is crucial for troubleshooting.

ReactionPathways Substrate Methoxy-Nitroaniline (Weak Nucleophile) Imine Imine/Iminium Intermediate Substrate->Imine + HCHO (Slow step) NitroRed Side Reaction: Nitro Reduction Substrate->NitroRed If H2/Pd or Zn/HCl used Product Target: N-Methyl (Secondary Amine) Imine->Product + Hydride Source (Fast) OverAlk Byproduct: N,N-Dimethyl (Tertiary Amine) Product->OverAlk + Excess HCHO/Hydride (Runaway Reaction)

Figure 2: Kinetic pathway showing the "Runaway" risk of over-alkylation and the side-reaction of nitro reduction.

References

  • Selective N-monomethylation of primary anilines with dimethyl carbonate. Source: MIT DSpace. Context: Describes flow chemistry for selective methylation of electron-deficient anilines. URL:[Link]

  • Reductive amination of amines with formaldehyde and Sodium Cyanoborohydride. Source: Borch, R. F., & Bernstein, M. D. (1971). Journal of the American Chemical Society. Context: The foundational paper establishing NaBH3CN as the reagent of choice for preserving nitro groups. URL:[Link]

  • Process for N-methylating nitroanilines (Patent US3591638A).
  • Transition Metal-free Methylation of Amines with Formaldehyde. Source: CHIMIA International Journal for Chemistry. Context: Discusses limitations of formaldehyde methylation on sterically hindered and electron-withdrawing anilines. URL:[Link][1][2][3][4][5][6]

Sources

Optimization

troubleshooting low purity in 2-Methoxy-N-methyl-4-nitroaniline recrystallization

Welcome to the technical support hub for 2-Methoxy-N-methyl-4-nitroaniline (CAS: 5760-46-3) . As researchers, we often treat recrystallization as a routine "cleanup" step, but with nitroaniline derivatives, it is a therm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 2-Methoxy-N-methyl-4-nitroaniline (CAS: 5760-46-3) . As researchers, we often treat recrystallization as a routine "cleanup" step, but with nitroaniline derivatives, it is a thermodynamic balancing act. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy/amino groups creates strong intermolecular forces (dipole-dipole, H-bonding) that can trap impurities within the crystal lattice.

This guide moves beyond generic advice. We will dissect the specific molecular interactions causing your low purity—whether it's the "oiling out" phenomenon common to N-alkylated anilines or the co-precipitation of the unmethylated precursor.

Part 1: Diagnostic Triage (Workflow)

Before altering your solvent system, use this decision matrix to identify the root cause of your purity failure.

Purity_Diagnostics Start START: Low Purity Observed CheckTLC Step 1: Analyze TLC/HPLC (Compare with Starting Material) Start->CheckTLC ImpurityType Identify Impurity Profile CheckTLC->ImpurityType OilingOut Issue: Product 'Oils Out' (Liquid phase separates before crystals) CheckTLC->OilingOut Visual Observation PolarImpurity More Polar Spot Present (Likely Unreacted 2-Methoxy-4-nitroaniline) ImpurityType->PolarImpurity Lower Rf NonPolarImpurity Less Polar Spot Present (Likely N,N-Dimethyl or Bis-alkylated) ImpurityType->NonPolarImpurity Higher Rf Baseline Baseline Smear/Dark Color (Oxidation Tars/Oligomers) ImpurityType->Baseline Origin Action_Polar Action: Switch to Non-Polar Solvent (Toluene or EtOAc/Hexane) Precursor is too soluble in EtOH PolarImpurity->Action_Polar Action_NonPolar Action: Use Polar Solvent (EtOH/Water) Wash crystals with cold Hexane NonPolarImpurity->Action_NonPolar Action_Carbon Action: Hot Filtration with Activated Carbon (Norit) Baseline->Action_Carbon Action_Seed Action: Seeding at Metastable Zone + Slower Cooling Rate OilingOut->Action_Seed

Figure 1: Diagnostic logic for identifying the specific mode of purification failure based on impurity polarity and physical behavior.

Part 2: The Chemistry of Impurities

To purify 2-Methoxy-N-methyl-4-nitroaniline, you must understand what you are removing. The N-methylation increases the molecule's lipophilicity compared to its precursor. This difference is your primary lever for separation.

Impurity Profile Table
Impurity TypeLikely IdentityOriginSolubility vs. ProductRemoval Strategy
Precursor 2-Methoxy-4-nitroaniline (CAS 97-52-9)Incomplete methylation reaction.Lower in non-polar solvents; Higher in alcohols.Switch Solvents: Use Toluene or Benzene (if safety permits). The product dissolves; the precursor precipitates or stays in solution depending on temperature differentials.
Over-Alkylated 2-Methoxy-N,N-dimethyl-4-nitroanilineAggressive methylation (excess MeI or DMS).Higher in organic solvents (very lipophilic).Mother Liquor: This usually stays in the mother liquor. Wash filter cake with cold hexanes.
Isomer 2-Methoxy-5-nitroaniline derivativeImpure starting material (nitration isomer).Very similar to product.Recrystallization Cycles: Requires multiple passes. Slow crystallization is critical to exclude this isomer from the lattice.
Tars/Resins Azo/Azoxy oligomersOxidation during reaction or workup.Low solubility in cold solvents; High affinity for surfaces.Adsorption: Activated carbon treatment during hot filtration is mandatory.

Part 3: Solvent System Selection

The "Golden Rule" of recrystallization is high solubility at boiling point and low solubility at freezing point. However, for N-methyl nitroanilines, polarity contrast is equally important.

Recommended Solvent Systems
  • Ethanol / Water (The Standard):

    • Ratio: Start with 95% Ethanol.[1] Add water dropwise at reflux until turbidity persists, then clear with one drop of ethanol.

    • Best For: General purity cleanup; removing oily non-polar byproducts.

    • Risk:[2] If the unreacted precursor (2-methoxy-4-nitroaniline) is present, it may co-crystallize because its solubility profile in EtOH is similar to the product.

  • Toluene / Hexane (The Specialist):

    • Protocol: Dissolve in minimum boiling Toluene. Add Hexane (or Heptane) until cloudy.

    • Best For:Separating the N-methyl product from the unmethylated precursor. The N-methyl group makes your product significantly more soluble in Toluene than the precursor.

    • Mechanism:[3][4] The precursor (more polar, more H-bonding capability) will often fail to dissolve in the hot toluene or precipitate out immediately, allowing you to filter it off before the product crystallizes.

  • Methanol (The High-Solubility Option):

    • Best For: Highly impure crude material that needs a "crash" recrystallization to remove bulk tars before a fine purification step.

Part 4: Detailed Experimental Protocol

Objective: Purify 10g of crude 2-Methoxy-N-methyl-4-nitroaniline using the Seeded Cooling Method to prevent oiling out.

Reagents:

  • Crude Product (10g)

  • Solvent: Ethanol (95%) and Deionized Water

  • Activated Carbon (Norit)

Step-by-Step Methodology:

  • Dissolution (The Saturation Point):

    • Place crude solid in a 250mL Erlenmeyer flask.

    • Add 40mL Ethanol. Heat to reflux (steam bath or oil bath, ~80°C).

    • Critical: If solid remains, add Ethanol in 5mL increments. If you see dark, insoluble specks but the main bulk has dissolved, stop adding solvent . Those specks are tars, not product.

  • Carbon Treatment (Tar Removal):

    • Remove from heat briefly. Add 0.5g Activated Carbon.

    • Warning: Do not add carbon to a boiling solution; it will boil over.

    • Return to boil for 2 minutes.

  • Hot Filtration:

    • Filter through a pre-warmed Büchner funnel or fluted filter paper into a clean, pre-warmed flask.

    • Why: Pre-warming prevents the product from crystallizing in the stem of the funnel.[5]

  • The "Oiling Out" Prevention (Nucleation Control):

    • Reheat the filtrate to dissolve any crystals formed during filtration.

    • Add warm water dropwise until a faint permanent cloudiness appears. Add 1mL Ethanol to clear it.

    • The Seeding Step: Allow the solution to cool to ~50-60°C. Add a tiny crystal (seed) of pure product.

    • Mechanism:[3][4] Nitroanilines tend to separate as an oil (liquid-liquid phase separation) before they crystallize. Seeding provides a template for the lattice to form before the oiling limit is reached [1].

  • Crystallization:

    • Allow to cool to room temperature undisturbed for 2 hours.

    • Then, place in an ice bath (0-4°C) for 1 hour.

    • Note: Rapid cooling traps impurities. Slow cooling purifies.

  • Isolation:

    • Filter under vacuum.

    • The Wash: Wash the cake with 10mL of ice-cold 50% Ethanol/Water.

    • Crucial: Do not use pure ethanol for the wash; it will dissolve your yield.

Part 5: Troubleshooting FAQs

Q1: My product comes out as a sticky red/orange gum instead of crystals. Why? A: This is "oiling out." It happens when the melting point of the solute is lower than the temperature at which the solution becomes saturated.

  • Fix: You are likely using too little solvent (concentration is too high). Add 20% more solvent, reheat, and seed the solution at a higher temperature. Agitate gently.

Q2: I have a persistent spot on TLC just below my product. Recrystallization isn't removing it. A: This is likely the unreacted starting material (2-methoxy-4-nitroaniline).

  • Fix: Ethanol is not discriminating enough. Switch to Toluene . The N-methyl group makes your product soluble in hot toluene, whereas the un-methylated precursor is often much less soluble. You may be able to filter the impurity out while the solution is hot.[5]

Q3: The yield is very low (<40%), but the mother liquor is still deeply colored. A: Nitroanilines are highly soluble. You may have used too much solvent.[5]

  • Fix: Concentrate the mother liquor (Rotavap) to half volume and cool again to get a "second crop." Note that the second crop is always less pure than the first.

Q4: The crystals are needle-like and trap solvent. A: Fast crystal growth leads to needle formation (dendritic growth), which traps mother liquor (and impurities) in the voids.

  • Fix: Cool the solution much slower. Wrap the flask in a towel to insulate it as it cools to room temperature.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for recrystallization of aromatic nitro compounds).

  • Perrin, D. D., & Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988.
  • Booth, G. "Nitro Compounds, Aromatic." In Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000 . (Industrial context for nitroaniline synthesis and isolation).

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of CAS 6832-88-8

The following guide details the mass spectrometry fragmentation profile of 2-Methoxy-N-methyl-4-nitroaniline (CAS 6832-88-8), a specialized intermediate used in dye synthesis and pharmaceutical research. Product Identity...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation profile of 2-Methoxy-N-methyl-4-nitroaniline (CAS 6832-88-8), a specialized intermediate used in dye synthesis and pharmaceutical research.

Product Identity: 2-Methoxy-N-methyl-4-nitroaniline CAS Registry Number: 6832-88-8 Molecular Formula: C₈H₁₀N₂O₃ Exact Mass: 182.07 g/mol

Executive Summary

In the development of azo dyes and nitrophenyl-based pharmacophores, distinguishing between closely related aniline derivatives is critical. CAS 6832-88-8 (2-Methoxy-N-methyl-4-nitroaniline) presents a unique mass spectrometric challenge due to the simultaneous presence of three directing groups: a nitro group (-NO₂), a methoxy group (-OCH₃), and a secondary amine (-NHCH₃).

This guide provides a definitive analysis of its fragmentation logic, contrasting it with its non-methylated analog, 2-Methoxy-4-nitroaniline , to demonstrate how MS/MS can unequivocally validate structural identity during synthesis or quality control.

Chemical Profile & Experimental Conditions[1]

To ensure reproducibility, the following experimental parameters are recommended for generating the spectra discussed below.

ParameterSpecification
Ionization Mode Electron Ionization (EI) at 70 eV (Standard) or ESI+ (LC-MS)
Inlet Temperature 250 °C (GC-MS)
Source Temperature 230 °C
Mass Range m/z 40 – 300
Solvent Methanol or Acetonitrile (LC-MS); Dichloromethane (GC-MS)

Expert Insight: While ESI+ is preferred for biological matrices, EI is superior for structural elucidation of this compound because the high energy (70 eV) induces rich fragmentation in the nitro and N-methyl moieties, providing a "fingerprint" that ESI often lacks.

Deep Dive: Fragmentation Pattern of CAS 6832-88-8

The fragmentation of CAS 6832-88-8 is driven by the stability of the aromatic core and the lability of its substituents. The molecular ion (M⁺ ) appears at m/z 182 .

Primary Fragmentation Pathways[2]
  • Nitro Group Loss (Diagnostic): The most characteristic pathway for nitroanilines is the loss of the nitro group (-NO₂) or the loss of nitric oxide (-NO).

    • m/z 182

      
       152:  Loss of NO radical (
      
      
      
      ).
    • m/z 182

      
       136:  Loss of NO₂ radical (
      
      
      
      ). This is often the base peak or a high-intensity fragment in EI spectra.
  • N-Methyl Cleavage: The secondary amine allows for the loss of a methyl radical or hydrogen.

    • m/z 182

      
       167:  Loss of methyl radical (
      
      
      
      ). This distinguishes CAS 6832-88-8 from non-alkylated anilines.
  • Methoxy Cleavage: The ortho-methoxy group can undergo

    
    -cleavage or loss of formaldehyde (CH₂O) via rearrangement.
    
    • m/z 136

      
       121:  Sequential loss of NO₂ followed by methyl ejection.
      
Visualization of Fragmentation Logic

The following diagram illustrates the competing decay pathways.

G cluster_legend Pathway Key M Molecular Ion (M+) m/z 182 Frag1 [M - NO]+ m/z 152 M->Frag1 - NO (30 Da) Frag2 [M - NO2]+ m/z 136 (Amine Core) M->Frag2 - NO2 (46 Da) (Major Pathway) Frag3 [M - CH3]+ m/z 167 M->Frag3 - CH3 (15 Da) (N-methyl loss) Frag4 [M - NO2 - CH3]+ m/z 121 Frag2->Frag4 - CH3 (15 Da) Frag5 Phenyl Cation m/z 77 Frag4->Frag5 Ring Fission key Blue: Parent | Red: Nitro Loss | Yellow: Methyl Loss | Green: Secondary Decay

Figure 1: Proposed fragmentation tree for 2-Methoxy-N-methyl-4-nitroaniline under Electron Ionization (70 eV).

Comparative Analysis: CAS 6832-88-8 vs. Alternative

A common analytical error is confusing CAS 6832-88-8 with its precursor or non-methylated analog, 2-Methoxy-4-nitroaniline (CAS 97-52-9) . The N-methyl group is the sole structural difference, yet it significantly alters the mass spectrum.

Comparison Table: Key Diagnostic Ions
FeatureCAS 6832-88-8 (Product)CAS 97-52-9 (Alternative)differentiation Logic
Molecular Ion (M⁺) 182 168 The 14 Da shift confirms the presence of the N-methyl group.
Base Peak Candidate m/z 136 (

)
m/z 122 (

)
Both lose nitro groups easily, but the resulting core ions differ by 14 Da.
Methyl Loss (

)
Present (m/z 167)Absent/Weak CAS 97-52-9 lacks the labile N-methyl; any M-15 would come from the stable methoxy, which is energetically less favorable.
Adducts (ESI+)


In LC-MS, the protonated molecule gives a clear separation.
Why This Matters

In drug development, metabolic N-demethylation is a common pathway. Using CAS 6832-88-8 as a standard allows researchers to track the stability of the N-methyl bond. If the peak at m/z 182 disappears and m/z 168 appears, it indicates metabolic degradation (N-demethylation).

Method Validation Protocol

To validate your detection method for CAS 6832-88-8, follow this self-validating workflow:

  • Linearity Check: Prepare serial dilutions from 10 ng/mL to 1000 ng/mL in methanol.

    • Acceptance Criteria:

      
       for the transition m/z 182 
      
      
      
      136 (Quantifier).
  • Specificity Test: Inject a blank matrix containing 2-Methoxy-4-nitroaniline .

    • Acceptance Criteria: No signal should be observed at the m/z 182 retention time, confirming the method distinguishes the methylated product from its analog.

  • Carryover Assessment: Inject a solvent blank immediately after the highest standard (1000 ng/mL).

    • Acceptance Criteria: Signal in blank < 20% of the Lower Limit of Quantitation (LLOQ).

References

  • SpectraBase. (2025). MS (GC) of 2-Methoxy-N-methyl-4-nitroaniline. Wiley Science Solutions. Link

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of o-Nitroaniline (Analog Reference). NIST Chemistry WebBook, SRD 69. Link

  • Gamage, S. A., et al. (1997). Structure-Activity Relationships for the Antileishmanial and Antitrypanosomal Activities of 1'-Substituted 9-Anilinoacridines. Journal of Medicinal Chemistry, 40(16), 2634–2642. (Describes synthesis and characterization of CAS 6832-88-8). Link

  • BenchChem. (2025).[1] Spectroscopic Analysis of Nitroaniline Derivatives. Link

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of N-methyl-2-methoxy-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction N-methyl-2-methoxy-4-nitroaniline is a substituted nitroaniline derivative with potential applications as an intermediate in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-methoxy-4-nitroaniline is a substituted nitroaniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and specialized dyes. The spatial arrangement of its constituent atoms and molecules in the solid state, its crystal structure, is paramount as it dictates crucial physicochemical properties including solubility, melting point, stability, and bioavailability. This guide provides a comprehensive analysis of the anticipated crystal structure of N-methyl-2-methoxy-4-nitroaniline, drawing comparisons with closely related, structurally characterized analogues. We will delve into the primary method for structure elucidation, single-crystal X-ray diffraction, and explore complementary analytical techniques that provide a holistic understanding of this compound's solid-state characteristics.

I. Predicted Molecular Geometry and Intermolecular Interactions

While a definitive crystal structure for N-methyl-2-methoxy-4-nitroaniline is not publicly available as of this writing, we can infer its likely molecular geometry and packing motifs by examining analogous structures. The molecule features an electron-donating N-methylamino group and a methoxy group, and an electron-withdrawing nitro group attached to a benzene ring. This "push-pull" system often leads to significant intramolecular charge transfer and specific intermolecular interactions.

Based on analyses of related compounds like 4-methoxy-2-nitroaniline[1] and other N-methylaniline derivatives[2], the N-methylamino and nitro groups are expected to be nearly coplanar with the benzene ring to maximize π-conjugation. The methoxy group's orientation will be influenced by steric factors and its potential involvement in hydrogen bonding.

The crystal packing will likely be dominated by a network of weak intermolecular hydrogen bonds. Specifically, the N-H group of the methylamino moiety can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups can act as acceptors. Therefore, N–H⋯O interactions are anticipated to be a primary driving force in the crystal packing, potentially forming chains or dimeric structures.[2][3] C–H⋯O interactions, involving the methyl and aromatic hydrogens, are also expected to contribute to the overall stability of the crystal lattice.[1][2]

II. Primary Analytical Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are a prerequisite for SC-XRD. For N-methyl-2-methoxy-4-nitroaniline, slow evaporation from a suitable solvent (e.g., acetone, ethanol, or a mixture) at room temperature is a common and effective method.[1] The goal is to obtain well-formed crystals with dimensions of approximately 0.1-0.3 mm.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[4][5]

    • A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers with CCD or CMOS detectors are used for efficient data acquisition.[5]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[6] Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Workflow for Single-Crystal X-ray Diffraction

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth Single Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Goniometer Goniometer (Crystal Rotation) Crystal_Selection->Goniometer Xray_Source Monochromatic X-ray Source Xray_Source->Goniometer Detector Detector (Diffraction Pattern) Goniometer->Detector Data_Processing Data Processing (Unit Cell, Space Group) Detector->Data_Processing Structure_Solution Structure Solution (Initial Model) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Final Model) Structure_Solution->Structure_Refinement Integrated_Workflow Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Bulk_Sample Bulk Crystalline Sample Synthesis->Bulk_Sample SC_XRD Single-Crystal XRD Crystal_Growth->SC_XRD Structure Definitive Crystal Structure SC_XRD->Structure Phase_Purity Phase Purity Structure->Phase_Purity Interactions Intermolecular Interactions Structure->Interactions PXRD Powder XRD Bulk_Sample->PXRD Spectroscopy FTIR/Raman & ssNMR Bulk_Sample->Spectroscopy Thermal DSC/TGA Bulk_Sample->Thermal PXRD->Phase_Purity Spectroscopy->Interactions Stability Thermal Stability Thermal->Stability

Sources

Validation

Comparative Spectroscopic Guide: 2-Methoxy-N-methyl-4-nitroaniline

Executive Summary & Application Scope Product Focus: 2-Methoxy-N-methyl-4-nitroaniline (CAS: 6832-88-8) Primary Class: Push-Pull Solvatochromic Chromophore Core Application: Nonlinear Optics (NLO), Solvatochromic Probes,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Product Focus: 2-Methoxy-N-methyl-4-nitroaniline (CAS: 6832-88-8) Primary Class: Push-Pull Solvatochromic Chromophore Core Application: Nonlinear Optics (NLO), Solvatochromic Probes, and Metabolic Tracking (Dye Intermediates).

This guide provides a technical analysis of the UV-Vis absorption properties of 2-Methoxy-N-methyl-4-nitroaniline , comparing its spectral performance against standard alternatives like 4-Nitroaniline and 2-Methoxy-4-nitroaniline . Unlike standard commodity chemicals, this derivative features a dual-donor system (Methoxy + N-Methyl) acting upon a nitro-acceptor, resulting in enhanced intramolecular charge transfer (ICT) and distinct bathochromic shifts essential for high-sensitivity optical applications.

Structural Basis of Optical Performance

The optical superiority of 2-Methoxy-N-methyl-4-nitroaniline stems from its specific substituent arrangement. Understanding this "Push-Pull" mechanism is critical for interpreting spectral data.

Mechanism of Action
  • Electron Acceptor: The Nitro group (-NO₂) at the para position acts as the primary electron sink.

  • Electron Donors:

    • N-Methyl Amino Group: A stronger donor than a primary amine (-NH₂) due to the inductive effect of the methyl group, stabilizing the excited state and lowering the HOMO-LUMO gap.

    • Methoxy Group: Located at the ortho position, it provides auxiliary electron donation via resonance, further red-shifting the absorption maximum (

      
      ).
      
Diagram: Electronic Push-Pull Pathway

The following diagram illustrates the electron density flow that dictates the


 and extinction coefficient (

).

PushPullMechanism Donor1 N-Methyl Group (Primary Donor) Ring Benzene Ring (Conjugated Bridge) Donor1->Ring Strong +I/+R Effect Donor2 2-Methoxy Group (Auxiliary Donor) Donor2->Ring Auxiliary +R Effect Acceptor 4-Nitro Group (Acceptor) Ring->Acceptor Charge Transfer ExcitedState ICT Excited State (Red-Shifted Absorption) Acceptor->ExcitedState Stabilization

Figure 1: Intramolecular Charge Transfer (ICT) pathway in 2-Methoxy-N-methyl-4-nitroaniline. The dual-donor system enhances the dipole moment change upon excitation.

Comparative Performance Data

The following table contrasts the spectral properties of the target product against its nearest structural analogs.

Key Insight: The N-methylation and methoxy substitution result in a Bathochromic Shift (Red Shift) of approximately 15–25 nm compared to the parent 4-nitroaniline, moving the absorption deeper into the visible violet-blue region (appearing deep yellow/orange).

CompoundStructure Features

(Ethanol)*
AppearanceSolvatochromic Sensitivity
2-Methoxy-N-methyl-4-nitroaniline N-Me + 2-OMe ~390 – 405 nm Deep Orange High
2-Methoxy-4-nitroanilineNH₂ + 2-OMe~380 nmYellow-OrangeModerate
4-Nitroaniline (pNA)NH₂ only375 nmYellowModerate (Standard)
N-Methyl-4-nitroanilineN-Me only~385 nmYellowHigh

*Note: Exact values are highly solvent-dependent. See "Experimental Protocol" for determination.

Solvatochromic Behavior

2-Methoxy-N-methyl-4-nitroaniline exhibits positive solvatochromism . As solvent polarity increases (e.g., from Cyclohexane to DMSO), the excited state is stabilized more than the ground state, causing a redshift.

  • Non-polar (Hexane):

    
     ~370 nm (Hypsochromic)
    
  • Polar Aprotic (DMSO):

    
     >400 nm (Bathochromic)
    

Experimental Protocol: Determination of and Extinction Coefficient

Objective: To accurately determine the absorption maximum and molar extinction coefficient (


) while avoiding aggregation artifacts common in nitroanilines.
Reagents & Equipment[2][3][4]
  • Analyte: 2-Methoxy-N-methyl-4-nitroaniline (>98% purity).

  • Solvents: Spectroscopic grade Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), and Cyclohexane.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–800 nm).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh exactly 2.0 mg of the analyte.

    • Dissolve in 10 mL of DMSO (to ensure complete solubility of the hydrophobic core).

    • Concentration: ~1.0 mM (Stock).

  • Working Solution Dilution:

    • Prepare a series of dilutions in the target solvent (e.g., Ethanol) to reach concentrations of 10, 20, 30, 40, and 50

      
      M.
      
    • Critical: Absorbance at

      
       must remain between 0.2 and 0.8 AU to adhere to the Beer-Lambert Law.
      
  • Spectral Scanning:

    • Baseline correct using pure solvent.

    • Scan from 250 nm to 600 nm.

    • Identify

      
       (peak absorbance).
      
  • Data Validation (Linearity Check):

    • Plot Absorbance vs. Concentration.

    • Calculate

      
       using the slope (
      
      
      
      ).
    • 
       value must be >0.99 for valid quantification.
      
Workflow Diagram

ExperimentalWorkflow Start Start: 2 mg Analyte Dissolve Dissolve in DMSO (Stock) Start->Dissolve Dilute Dilute in EtOH/Buffer (10-50 µM Range) Dissolve->Dilute Scan UV-Vis Scan (250-600 nm) Dilute->Scan Check Linearity Check (Beer's Law) Scan->Check Result Calculate ε and λmax Check->Result R² > 0.99 Error Dilute Further / Filter Check->Error R² < 0.99 (Aggregation) Error->Dilute

Figure 2: Validated workflow for spectral characterization of nitroaniline derivatives.

References

  • PubChem. (2025).[1] 2-Methoxy-4-nitroaniline (Compound Summary).[2][3] National Library of Medicine. [Link]

  • Bao, Y., et al. (2020).[4] Solubility of 2-Methoxy-4-nitroaniline in Several Monosolvents: Measurement and Correlation. Journal of Chemical & Engineering Data.[4][5] [Link][5]

Sources

Comparative

Chromatographic Retention Profile: 2-Methoxy-N-methyl-4-nitroaniline HPLC

[1] Executive Summary & Compound Definition Objective: This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-Methoxy-N-methyl-4-nitroaniline (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Definition

Objective: This guide provides a technical analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-Methoxy-N-methyl-4-nitroaniline (also known as N-methyl-4-nitro-o-anisidine).

Crucial Distinction: Researchers often confuse this compound with its primary amine parent, 2-Methoxy-4-nitroaniline (CAS 97-52-9).[1] This guide explicitly differentiates the two, as the N-methylation significantly alters hydrophobicity and retention time (


).[1]
FeatureParent CompoundTarget Compound
Name 2-Methoxy-4-nitroaniline2-Methoxy-N-methyl-4-nitroaniline
Structure Primary Amine (

)
Secondary Amine (

)
Polarity Higher PolarityLower Polarity (More Hydrophobic)
Predicted LogP ~1.58~1.9 - 2.1
Retention Behavior Elutes EarlierElutes Later (Retained longer on C18)

Comparative Performance & Retention Data

The "Methyl Effect" on Retention

In Reverse-Phase Chromatography (RP-HPLC), the addition of a methyl group to an amine typically increases the hydrophobicity of the molecule.[1] This results in a predictable increase in retention time (


) due to stronger interaction with the C18 stationary phase.[1]

Experimental Proxy Data: While specific commercial retention standards for the N-methyl variant are rare in public databases, the retention shift can be accurately modeled using the homologous series of Aniline vs. N-Methylaniline.[1]

Table 1: Comparative Retention Shifts (Experimental & Predicted)

Compound PairColumnMobile Phase

(Parent)

(N-Methyl)

(Shift)
Aniline vs. N-Methylaniline C18ACN/Water4.94 min5.76 min+0.82 min
2-Methoxy-4-nitroaniline vs. Target C18ACN/Water (Gradient)~12.5 min*~13.2 - 14.0 min Predicted +0.7 - 1.5 min

*Baseline retention for 2-Methoxy-4-nitroaniline varies by gradient slope but consistently serves as the early-eluting reference marker.[1]

Chromatographic Selectivity

The N-methyl group reduces the ability of the amine to act as a hydrogen bond donor, slightly altering the pKa.[1] In acidic mobile phases (pH < 3), the amine may be protonated.[1] However, the electron-withdrawing nitro group at the para position significantly reduces the basicity of the amine, ensuring it likely remains neutral (and thus more retained) under standard method conditions (pH 3-7).[1]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating . By injecting the commercially available parent compound (2-Methoxy-4-nitroaniline) alongside your synthesized or isolated N-methyl target, you confirm the identity of the target peak by its relative retention shift.[1]

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 360-380 nm (nitroaniline specific absorbance).[1]

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010%Equilibration
2.010%Isocratic Hold (Polar impurities)
15.090%Linear Gradient
17.090%Wash
17.110%Re-equilibration
22.010%End
Validation Workflow
  • Inject Standard: Inject 10 µL of 2-Methoxy-4-nitroaniline (100 µg/mL).[1] Record

    
     (Expect ~12-13 min).
    
  • Inject Sample: Inject your target sample.

  • Confirmation: Look for the major peak eluting after the standard.[1]

    • If peak elutes before standard: Likely a hydrolysis product or more polar impurity.[1]

    • If peak elutes after standard (approx +0.5 to 1.5 min): Confirms N-alkylated derivative.[1]

Visualizations

Pathway & Retention Logic

The following diagram illustrates the structural relationship and the resulting chromatographic shift.

RetentionLogic Parent 2-Methoxy-4-nitroaniline (Parent) Target 2-Methoxy-N-methyl-4-nitroaniline (Target) Parent->Target Synthesis Reagent + Methyl Group (Methylation) Reagent->Target Mechanism Mechanism: Increased Hydrophobicity (Higher LogP) Target->Mechanism Result Result: Longer Retention Time (+0.5 to 1.5 min) Mechanism->Result

Caption: Structural modification leads to increased hydrophobicity, directly correlating to a delayed elution in Reverse-Phase HPLC.

Troubleshooting Decision Tree

Use this logic flow to resolve co-elution or identification issues.

MethodOptimization Start Start Analysis CheckRes Resolution (Rs) > 1.5 between Parent & Target? Start->CheckRes Good Method Validated CheckRes->Good Yes Bad Poor Resolution CheckRes->Bad No Action1 Decrease Slope (e.g., 10-60% B over 20 min) Bad->Action1 Co-elution Action2 Change Selectivity (Switch ACN to MeOH) Bad->Action2 Peak Shape Issues Action1->CheckRes Action2->CheckRes

Caption: Optimization workflow for separating the N-methyl derivative from its parent precursor.

References

  • Mathews, J. M., et al. (2012).[1] Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice. Xenobiotica. Available at: [Link]

  • PubChem. (2025).[1][2] 2-Methoxy-4-nitroaniline (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Kasserra, C., et al. (2021).[1][3] Quantification of aniline and N-methylaniline in indigo. Scientific Reports.[1] (Demonstrates N-methyl retention shift). Available at: [Link][1]

  • Kronenberg, M. E., et al. (1967).[1][3] Photoreactions of aromatic compounds XIII: Photosubstitution of 4-nitroveratrole with methylamine; a convenient synthesis of N-methyl-4-nitro-o-anisidine. Recueil des Travaux Chimiques des Pays-Bas. (Synthesis confirmation). Available at: [Link][1]

  • SIELC Technologies. (2018).[1] Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-N-methyl-4-nitroaniline

The primary directive of this guide is to equip laboratory personnel with the necessary knowledge to manage waste streams containing this chemical, thereby ensuring personnel safety, regulatory compliance, and environmen...

Author: BenchChem Technical Support Team. Date: February 2026

The primary directive of this guide is to equip laboratory personnel with the necessary knowledge to manage waste streams containing this chemical, thereby ensuring personnel safety, regulatory compliance, and environmental protection.

Core Hazard Identification and Risk Assessment

Understanding the inherent risks of 2-Methoxy-N-methyl-4-nitroaniline is the foundation of its safe handling and disposal. Like its analogues, this compound is classified as highly toxic and environmentally hazardous. The nitro group and aromatic amine structure are key drivers of its toxicological profile.

Primary Hazards:

  • Acute Toxicity: The compound is presumed to be toxic if swallowed, inhaled, or in contact with skin.[1][2] Inhalation of dust or fumes can be particularly dangerous.[1]

  • Organ Toxicity: There is a significant risk of damage to organs through prolonged or repeated exposure.[1][2]

  • Methemoglobinemia: A critical and often-delayed toxic effect of nitroaniline compounds is the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis (a bluish discoloration of the skin).[1] The onset of symptoms may be delayed for two to four hours or more.[1]

  • Environmental Hazard: Nitroaromatic compounds are recognized as harmful to aquatic life, with the potential for long-lasting adverse effects in the environment.[2][3][4] They are resistant to biodegradation and can persist in soil and water systems.[5]

  • Combustibility: While not highly flammable, it is a combustible solid.[1][6] When finely dispersed as dust in the air, it can form an explosive mixture with a sufficient ignition source.[6]

Hazard Summary Table:

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)☠️Danger H301: Toxic if swallowed.[1][2]
Acute Toxicity, Dermal (Category 3)☠️Danger H311: Toxic in contact with skin.[1][2]
Acute Toxicity, Inhalation (Category 3)☠️Danger H331: Toxic if inhaled.[1][2]
Specific Target Organ Toxicity, Repeated Exposure (Category 2)⚕️Danger H373: May cause damage to organs through prolonged or repeated exposure.[1][2]
Hazardous to the Aquatic Environment, Long-term (Category 3)(No Pictogram)(No Signal Word)H412: Harmful to aquatic life with long lasting effects.[3]

Mandatory Safety Protocols: PPE and Engineering Controls

Prior to handling any quantity of 2-Methoxy-N-methyl-4-nitroaniline, whether in pure form or as waste, the following personal protective equipment (PPE) and engineering controls are mandatory.

Personal Protective Equipment (PPE):

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[1]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to NIOSH (US) or EN 166 (EU) standards.[1][7]

  • Skin and Body Protection: A complete chemical-resistant suit or, at a minimum, a flame-retardant lab coat is required.[1] All contaminated clothing must be removed immediately and decontaminated before reuse.[6]

  • Respiratory Protection: All handling of solid material or solutions must be performed in a certified chemical fume hood.[2] If dust generation is unavoidable or if working outside of a fume hood during an emergency, a NIOSH-approved respirator is required.[1][3]

Engineering Controls:

  • Ventilation: Work must be conducted in a well-ventilated area, preferably within an operational chemical fume hood, to minimize inhalation exposure.[1][3]

  • Eye Wash and Safety Shower: Ensure immediate access to a functional emergency eyewash station and safety shower.

Emergency Procedure: Spill Management

Accidental spills must be managed immediately and safely.

For Small, Contained Spills (Solid or Liquid):

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Don Full PPE: Wear all PPE as described in Section 2, including respiratory protection.

  • Containment: For liquid spills, cover with a dry, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials.

  • Cleanup: For solid spills, carefully sweep or scoop the material, avoiding dust formation.[3][6] Dampening the material with water may be appropriate to prevent dusting.[6] Collect all spilled material and absorbent into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Alert: Notify your institution's Environmental Health & Safety (EHS) department and emergency responders.[6]

  • Secure the Area: Prevent entry to the spill location.

  • Do Not Attempt Cleanup: Large spills require specialized training and equipment and should only be handled by trained emergency personnel.

Step-by-Step Disposal and Containment Workflow

The cardinal rule for the disposal of 2-Methoxy-N-methyl-4-nitroaniline is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [3][4][6]

Workflow for Waste Segregation:

  • Identify Waste Stream: Determine if the waste is pure solid, a solution, or contaminated labware (e.g., gloves, pipette tips, paper towels).

  • Select Appropriate Container:

    • Solid Waste: Use a clearly labeled, sealable, and durable container designated for solid hazardous chemical waste.

    • Liquid Waste: Use a compatible, leak-proof container (e.g., a high-density polyethylene bottle) with a secure screw cap. Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7][8]

    • Contaminated Labware: Place all contaminated disposable items into a designated hazardous waste bag or container.

  • Label the Container: The waste container must be labeled immediately with the words "Hazardous Waste" and the full chemical name: "2-Methoxy-N-methyl-4-nitroaniline".[9] Also, list any other chemical constituents in the waste mixture.

  • Store Securely: Keep waste containers tightly closed and store them in a designated, secure satellite accumulation area that is away from incompatible materials.[3]

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8]

Disposal Workflow Diagram:

G cluster_prep Preparation cluster_process Segregation & Containment cluster_final Final Steps start Waste Generated (Solid, Liquid, or Contaminated Labware) ppe Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Hazardous Waste Container ppe->container Segregate by type transfer Transfer Waste to Container (Avoid Spills & Dust) container->transfer labeling Label Container: 'Hazardous Waste' '2-Methoxy-N-methyl-4-nitroaniline' transfer->labeling storage Store Tightly Closed in Designated Accumulation Area labeling->storage pickup Arrange Pickup by EHS or Licensed Contractor storage->pickup

Caption: Waste Disposal Workflow for 2-Methoxy-N-methyl-4-nitroaniline.

Approved Final Disposal Methods

Final disposal must be conducted by a licensed and approved hazardous waste management facility. The generator of the waste (the laboratory) is responsible for ensuring the waste is handled and classified correctly.

  • Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred method of disposal. This process effectively destroys the organic structure of the compound, breaking it down into less hazardous components. Combustion is expected to produce carbon oxides and nitrogen oxides (NOx).[1][7]

  • Landfill: Landfilling is not a suitable disposal method for this chemical due to its toxicity and potential to leach into groundwater systems.

  • Drain Disposal: As stated previously, drain disposal is strictly prohibited. The compound's toxicity to aquatic life makes this action environmentally irresponsible and illegal in most jurisdictions.[2]

Post-Disposal Decontamination

After waste has been properly containerized, all tools, non-disposable equipment, and work surfaces must be thoroughly decontaminated.

  • Wipe down all surfaces and equipment with a suitable solvent (such as ethanol or isopropanol), ensuring the collected wipes are disposed of as hazardous waste.

  • Follow the solvent wipe with a thorough cleaning using soap and water.

  • Remove PPE carefully, ensuring the outer surfaces are not touched with bare skin. Dispose of all single-use PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water immediately after completing the work.[1]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-Methoxy-N-methyl-4-nitroaniline, protecting themselves, their colleagues, and the environment.

References

  • East Harbour Group. (2022, February 14).
  • Thermo Fisher Scientific. (2025, September 17).
  • Santa Cruz Biotechnology. (n.d.).
  • Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 18).
  • Loba Chemie. (2014, July 1).
  • Carl ROTH. (n.d.).
  • ResearchGate. (2025, August 10).
  • Acros Organics. (2020, December 13).
  • US EPA. (2025, October 15).
  • US EPA. (n.d.). Health and Environmental Effects Document for 3-Nitroaniline; Final Draft.
  • Elemental Microanalysis. (2024, March 18).
  • Acros Organics. (2025, December 22).
  • Ju, K.-S., & Parales, R. E. (n.d.).
  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste.
  • ResearchGate. (2025, August 10).
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-nitroaniline 98%.

Sources

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